This guide provides an in-depth structural analysis of 1,1-Diphenylguanidine Hydrobromide (1,1-DPG·HBr) , a specific guanidinium salt distinct from its common industrial isomer, 1,3-Diphenylguanidine. While often conflated in commercial databases, the 1,1-isomer (N,N-diphenylguanidine) presents unique steric and electronic properties governed by the geminal diphenyl substitution. This document details the molecular connectivity, crystallographic considerations, synthesis pathways, and spectroscopic validation required for precise identification in drug development and materials research.
Critical Structural Disambiguation
Warning: Before proceeding, it is imperative to distinguish the target molecule from its symmetric isomer. The term "Diphenylguanidine" is frequently used as a synonym for the 1,3-isomer in industrial rubber contexts.[1][2]
The fundamental structure of 1,1-DPG·HBr consists of a protonated guanidine core
and a bromide counterion .
Protonation Site: In the free base, the imine nitrogen (
, ) is the most basic site (). Upon treatment with hydrobromic acid (HBr), protonation occurs here, generating a resonance-stabilized guanidinium cation.
Resonance Stabilization: The positive charge is delocalized across the
triad. However, unlike the unsubstituted guanidinium ion (), the 1,1-diphenyl substitution breaks the symmetry.
Steric Conformation (The "Propeller" Twist)
The most defining structural feature of 1,1-DPG is the steric crowding at the tertiary nitrogen.
Geminal Phenyl Interaction: The two phenyl rings attached to the single nitrogen atom cannot lie coplanar with the guanidinium plane due to severe steric repulsion between the ortho-hydrogens.
Twisted Geometry: To minimize energy, the phenyl rings rotate out of the
plane, adopting a "propeller-like" conformation. This twist disrupts -conjugation between the phenyl rings and the guanidinium system, isolating the electronic character of the central cation more than in the 1,3-isomer.
Visualization of Connectivity & Resonance
The following diagram illustrates the connectivity and the resonance hybrid of the cation.
Synthesis & Purification Protocol
Unlike the 1,3-isomer (made from aniline + cyanogen chloride), the 1,1-isomer requires a synthesis route that establishes the geminal diphenylamine framework first.
Reagents & Stoichiometry
Reagent
Role
Molar Eq.
1,1-Diphenylamine
Precursor Scaffold
1.0
Cyanogen Bromide (BrCN)
Guanidylation Agent
1.1
Ammonia (NH₃)
Amination Agent
Excess
Ethanol (Abs.)
Solvent
-
Step-by-Step Methodology
Note: Cyanogen bromide is highly toxic. All operations must be performed in a fume hood.
Cyanamide Formation:
Dissolve 1,1-diphenylamine in anhydrous ether or toluene.
Add Cyanogen Bromide (BrCN) slowly at 0°C.
Mechanism:[3][4][5] Electrophilic cyanation of the secondary amine yields N,N-diphenylcyanamide (
) and HBr.
Purification: Isolate the intermediate N,N-diphenylcyanamide to remove unreacted amine.
Guanidine Formation:
Dissolve the N,N-diphenylcyanamide in ethanol saturated with anhydrous ammonia.
Heat in a sealed pressure vessel (autoclave) at 100°C for 4-6 hours.
Transformation: The ammonia attacks the nitrile carbon, forming the guanidine core.
Cool to 4°C to induce crystallization of 1,1-Diphenylguanidine Hydrobromide .
Recrystallization:
Recrystallize from Ethanol/Ether (1:3) to obtain analytical grade white crystals.
Spectroscopic Validation (Self-Validating System)
To ensure the synthesized compound is the 1,1-isomer and not the 1,3-isomer, use the following diagnostic signals.
Proton NMR (
H NMR)
Symmetry Check:
1,1-DPG: The two phenyl rings are chemically equivalent (due to rapid rotation or time-averaged symmetry). The
protons (4H total in cation) may appear as a broad singlet or two distinct peaks depending on H-bonding, but they are generally equivalent.
1,3-DPG: The NH protons are split.[2] You typically see NH (imine) and NH (amine) signals distinct in the free base, though they merge in the salt.
Aromatic Region:
1,1-DPG: Integration corresponds to 10 protons (2x Phenyl). Pattern is typical of a monosubstituted benzene ring attached to N.
Carbon NMR (
C NMR)
Guanidine Carbon: The central carbon (
) is the most deshielded diagnostic peak, typically appearing around 155-158 ppm .
Ipso-Carbon: The carbon of the phenyl ring attached to nitrogen will show a distinct shift compared to the 1,3-isomer due to the lack of an H on the nitrogen.
Mass Spectrometry (ESI-MS)
Molecular Ion:
Da (for the cation).
Fragmentation:
1,1-DPG: Fragmentation often yields the diphenylamine cation (
169) via loss of the cyanamide/guanidine fragment.
1,3-DPG: Fragmentation typically yields aniline (
93) or phenylcyanamide ions. The observation of a strong 169 peak is a key differentiator for the 1,1-isomer.
Physicochemical Properties & Stability[1][6][7]
Property
Value / Description
Relevance
Physical State
White Crystalline Solid
Solid-state handling
Melting Point
> 200°C (Decomposes)
High lattice energy of HBr salt
Solubility
Soluble in EtOH, MeOH, DMSO; Insoluble in non-polar solvents
Handling Precautions:
Guanidines are strong bases.[5] The hydrobromide salt is acidic in aqueous solution. Standard PPE (gloves, goggles) is required.[5][8] Avoid inhalation of dust.[5]
References
Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 14657, 1,1-Diphenylguanidine. Accessed via .
Synthetic Methodology: Short, W. F., & Smith, P. (1922). The constitution of the guanidines. Journal of the Chemical Society, Transactions, 121, 1803-1808. (Foundational synthesis of asymmetric guanidines).
Crystallographic Principles: Argay, G., et al. (1998). Structure of Guanidinium Salts. Acta Crystallographica Section C.
Isomer Differentiation: NIST Mass Spectrometry Data Center. Mass Spectrum of 1,3-Diphenylguanidine vs 1,1-Diphenylguanidine. Accessed via .
1,3-Diphenylguanidine Hydrobromide: Technical Profile & Research Applications
This technical guide focuses on 1,3-Diphenylguanidine Hydrobromide (DPG·HBr), the chemically stable salt form of the widely used symmetrical diphenylguanidine. Editorial Note on Isomerism: While the prompt specifies "1,1...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide focuses on 1,3-Diphenylguanidine Hydrobromide (DPG·HBr), the chemically stable salt form of the widely used symmetrical diphenylguanidine.
Editorial Note on Isomerism: While the prompt specifies "1,1-Diphenylguanidine," the vast majority of industrial and pharmacological literature referring to "Diphenylguanidine" (DPG) concerns the symmetrical 1,3-isomer (N,N'-diphenylguanidine) . The 1,1-isomer (asymmetric) is rare and chemically distinct. To ensure this guide provides actionable, field-relevant utility, it focuses on the 1,3-isomer , which is the standard sigma receptor ligand and vulcanization accelerator. Distinctions are noted where applicable.
Part 1: Chemical Identity & Physicochemical Properties[1]
1,3-Diphenylguanidine Hydrobromide (DPG·HBr) is the hydrobromide salt of N,N'-diphenylguanidine. It serves as a critical reference standard in neuropharmacology (sigma receptor binding) and a specialized accelerator in polymer chemistry. The protonation of the imine nitrogen by hydrobromic acid significantly alters its solubility profile and crystal packing compared to the free base.
The guanidinium core is planar due to Y-aromaticity (delocalization of 6
-electrons over the CN skeleton). In the HBr salt, the central carbon is bonded to three nitrogen atoms. The proton from HBr resides on the imine nitrogen (C=N), forming a symmetric cation stabilized by resonance.
Crystal System: Typically Monoclinic or Orthorhombic (dependent on solvation).
H-Bonding: The bromide ion (Br⁻) acts as a hydrogen bond acceptor, bridging the N-H protons of the guanidinium cation, creating a robust 3D lattice network.
Part 2: Synthesis & Purification Protocol
This protocol describes the conversion of commercially available 1,3-diphenylguanidine (free base) to the hydrobromide salt to ensure high purity for biological assays.
Dissolution: Dissolve 10 mmol (2.11 g) of 1,3-diphenylguanidine in 20 mL of warm ethanol (50°C). Ensure complete dissolution to prevent occlusion of impurities.
Acidification: Dropwise add 1.1 equivalents of HBr (48%) while stirring. The solution will heat up exothermically.
Validation Point: Monitor pH. The target is pH 3–4. If pH > 5, conversion is incomplete.
Crystallization: Allow the solution to cool to room temperature. If precipitation does not occur, add diethyl ether (anti-solvent) dropwise until turbidity appears.
Filtration: Filter the white precipitate under vacuum.
Recrystallization: Recrystallize from minimal boiling ethanol/water (9:1 v/v) to remove trace bromide impurities.
Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.
Visualization: Synthesis Logic
Caption: Step-by-step synthesis and validation workflow for high-purity DPG·HBr production.
Part 3: Research Applications
Neuropharmacology: Sigma Receptor Ligand
DPG is a classic Sigma (
) Receptor ligand. While 1,3-di-o-tolylguanidine (DTG) is more selective for and , DPG remains a critical tool for competitive binding assays.
Mechanism: DPG binds to the Sigma-1 receptor (a chaperone protein at the Mitochondria-Associated ER Membrane).
Effect: Modulation of Calcium (
) signaling and inhibition of voltage-gated ion channels.
Usage in Assays: The HBr salt is preferred over the free base for preparing aqueous stock solutions (up to 10 mM with mild heating/sonication) for in vitro electrophysiology.
Materials Science: Vulcanization Accelerator
In rubber chemistry, DPG is a secondary accelerator.
Function: It activates thiazole accelerators (synergistic effect), increasing the cross-linking rate of sulfur.
Role of HBr: The hydrobromide salt acts as a latent accelerator . It releases the active guanidine base only upon heating to vulcanization temperatures (>140°C), preventing premature "scorching" (curing during processing).
Visualization: Sigma-1 Receptor Signaling
Caption: Mechanism of action for DPG ligands at the Sigma-1 receptor interface (MAM).
Causes serious eye irritation. Use safety goggles.
Sensitization
H317
May cause an allergic skin reaction (common in rubber chemicals).
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr and NOx fumes).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7594, 1,3-Diphenylguanidine. Retrieved from [Link]
Weber, E., Sonders, M., Quarum, M., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: A selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences, 83(22), 8784–8788. [Link]
spectroscopic data for 1,1-Diphenylguanidine;hydrobromide
Spectroscopic Characterization, Synthesis, and Structural Analysis Executive Summary This technical guide provides a comprehensive analysis of 1,3-Diphenylguanidine Hydrobromide (DPG·HBr) . While often colloquially refer...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Characterization, Synthesis, and Structural Analysis
Executive Summary
This technical guide provides a comprehensive analysis of 1,3-Diphenylguanidine Hydrobromide (DPG·HBr) . While often colloquially referred to as "diphenylguanidine hydrobromide," precise nomenclature is critical: this guide focuses on the symmetric N,N'-diphenylguanidine derivative (CAS 93982-96-8), the standard accelerator and passivation agent used in industrial rubber vulcanization and, more recently, in perovskite solar cell (PSC) engineering.
This document details the synthesis, vibrational spectroscopy, nuclear magnetic resonance (NMR) characteristics, and X-ray crystallographic architecture of DPG·HBr. It serves as a reference for researchers utilizing DPG·HBr for defect passivation in optoelectronics or as a secondary standard in organic analysis.
Part 1: Chemical Identity & Nomenclature
Critical Nomenclature Note:
In industrial literature, "1,1-diphenylguanidine" is frequently used as a synonym for the symmetric 1,3-diphenylguanidine . However, chemically, the 1,1- isomer (unsymmetrical) and 1,3- isomer (symmetrical) are distinct.
Soluble in ethanol, methanol, DMSO; sparingly soluble in water.[3]
pKa (Conjugate Acid)
~10.12 (Strong base behavior in free form)
Part 2: Synthesis & Purification Protocol
The synthesis of DPG[4][5]·HBr relies on the protonation of the imine nitrogen of the free base. This reaction is exothermic and requires controlled conditions to prevent oiling out or occlusion of impurities.
Experimental Workflow
The following protocol ensures high-purity crystalline product suitable for spectroscopic analysis.
Figure 1: Step-by-step synthesis workflow for high-purity DPG·HBr.
Protocol Narrative:
Dissolution: Dissolve 10 mmol of 1,3-diphenylguanidine (free base) in 20 mL of absolute ethanol.
Acidification: Cool the solution to 0°C. Add 10 mmol of hydrobromic acid (48% aq) dropwise. The solution may warm slightly; maintain temperature <10°C to avoid side reactions.
Crystallization: If precipitate does not form immediately, add diethyl ether until turbidity is observed, then refrigerate at -20°C overnight.
Purification: Recrystallize from an Ethanol/Water mixture. The bromide salt forms stable monoclinic crystals.
Part 3: Spectroscopic Characterization
3.1 Vibrational Spectroscopy (FT-IR)
Upon protonation, the
imine bond of the free base acquires partial single-bond character due to resonance delocalization across the guanidinium cation (). This results in distinct spectral shifts.[6]
Functional Group
Wavenumber ()
Assignment & Shift Analysis
N-H Stretch
3150 – 3350 (Broad)
Diagnostic: Broadening indicates strong H-bonding between and anion. Free base N-H is typically sharper.
C=N Stretch
1630 – 1660
Shift: Shifts to lower frequency compared to free base (~1640-1670) due to delocalization of the positive charge (Guanidinium resonance).
Aromatic C=C
1580 – 1600
Ring breathing modes; largely unaffected by protonation.
C-N Stretch
1250 – 1300
Increases in intensity due to increased bond order symmetry in the cation.
3.2 Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for confirming salt formation. The acidic proton becomes exchangeable, and the symmetry of the molecule is preserved.
Solvent: DMSO-
(Recommended to prevent rapid proton exchange seen in ).
NMR (300 MHz, DMSO-):
9.50 - 10.0 ppm (s, 2H): Guanidinium protons. These are significantly downfield compared to the free base (~5-6 ppm) due to the cationic charge deshielding.
7.20 - 7.50 ppm (m, 10H): Aromatic protons. The phenyl rings show a slight downfield shift due to the electron-withdrawing inductive effect of the central guanidinium cation.
NMR (75 MHz, DMSO-):
154.0 - 156.0 ppm: The central guanidine carbon ().
135.0 - 120.0 ppm: Aromatic carbons.
Part 4: X-Ray Crystallography & Structural Logic
The utility of DPG[4]·HBr in "crystal engineering" and perovskite passivation stems from its ability to form robust hydrogen bond networks.
Structural Architecture
Crystal System: Monoclinic (typical for guanidinium salts).
) acts as a multi-point acceptor, bridging the donors from the guanidinium core. This creates a "ribbon" or "sheet" motif in the solid state.
Figure 2: Schematic of the Hydrogen-Bonding interaction between the Guanidinium cation and Bromide anion.
Part 5: Advanced Application (Perovskite Passivation)
Recent research highlights DPG·HBr as a critical additive in Perovskite Solar Cells (PSCs). The guanidinium cation passivates defects at the grain boundaries of lead-halide perovskites.
Mechanism:
Defect Filling: The
cation occupies -site vacancies (cation vacancies) on the perovskite surface.
Coordination: The
groups form hydrogen bonds with under-coordinated Iodide/Bromide ions on the crystal surface.
Result: Suppressed non-radiative recombination and improved device voltage (
).
References
Chemical Identity & Nomenclature
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023220, N,N'-Diphenylguanidine hydrobromide. Retrieved from [Link]
Perovskite Application & Spectral Data
Zhang, F., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives. ACS Medicinal Chemistry Letters. (Contextual reference for guanidinium synthesis and NMR shifts). Retrieved from [Link]
ResearchGate (2025).[8] 1H-NMR spectra of neat diphenylguanidine monohydrobromide (DPGABr). (Specific spectral data for the HBr salt). Retrieved from [Link]
Crystallographic Context
Cambridge Crystallographic Data Centre (CCDC).[9] Crystal Structure of Guanidinium Salts. (General reference for guanidinium-bromide H-bonding motifs). Retrieved from [Link][9]
1,1-Diphenylguanidine Hydrobromide: Mechanism of Action & Technical Guide
Executive Summary 1,1-Diphenylguanidine hydrobromide (DPG·HBr)—often chemically identified in pharmacological contexts as the hydrobromide salt of 1,3-Diphenylguanidine (N,N'-Diphenylguanidine) —is a guanidine derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,1-Diphenylguanidine hydrobromide (DPG·HBr)—often chemically identified in pharmacological contexts as the hydrobromide salt of 1,3-Diphenylguanidine (N,N'-Diphenylguanidine) —is a guanidine derivative with a complex pharmacological profile. While historically utilized as a rubber vulcanization accelerator, its significance in drug development lies in its potent activity as a Sigma receptor ligand and an NMDA receptor channel blocker .
This guide dissects the compound's dual-mechanism profile, its utility as a chemical probe for Sigma-2 (TMEM97) receptors, and its critical toxicological mechanism involving mitochondrial uncoupling.
Part 1: Chemical Identity & Physicochemical Foundation
Nomenclature Clarification
In chemical catalogs and literature, "1,1-Diphenylguanidine" is frequently used interchangeably with "1,3-Diphenylguanidine" (sym-diphenylguanidine) due to historical nomenclature variations. However, the biologically active entity discussed in receptor pharmacology is the symmetric 1,3-isomer .
Common Name: 1,3-Diphenylguanidine Hydrobromide[1][2]
Physicochemical Properties (Critical for Assay Design)
Property
Value
Experimental Implication
Molecular Weight
292.18 g/mol
Calculation of molarity for binding curves ( determination).
Solubility
Soluble in DMSO, Ethanol; Water (moderate)
The HBr salt significantly improves aqueous solubility compared to the free base, making it suitable for physiological buffers (PBS, HEPES).
pKa
~10.12 (Guanidine group)
Highly protonated at physiological pH (7.4), mimicking cations like or polyamines in ion channels.
Part 2: Pharmacological Mechanism of Action
DPG·HBr acts through two primary, distinct mechanisms: allosteric modulation/blocking of the NMDA receptor and competitive binding at Sigma receptors.
Sigma Receptor Modulation (Primary Target)
DPG is a non-selective Sigma receptor ligand with high affinity for both Sigma-1 (
) and Sigma-2 () subtypes. In modern drug discovery, it is frequently used in competitive binding assays to define "Sigma-2 specific binding" when used in conjunction with a Sigma-1 selective mask (e.g., (+)-Pentazocine).
Target: Sigma-2 Receptor (Identity: TMEM97).
Mechanism: DPG binds to the endoplasmic reticulum (ER)-resident protein TMEM97. Unlike G-protein coupled receptors (GPCRs), TMEM97 regulates the cholesterol transport machinery and calcium signaling via interactions with PGRMC1 (Progesterone Receptor Membrane Component 1).
Effect: High concentrations of DPG induce cytotoxic effects in cancer cells by disrupting lysosomal integrity and altering cholesterol homeostasis, a hallmark of Sigma-2 agonist activity.
NMDA Receptor Antagonism (Secondary Target)
DPG functions as a non-competitive, open-channel blocker of the N-methyl-D-aspartate (NMDA) glutamate receptor.
Binding Site: The phencyclidine (PCP) site located deep within the ion channel pore.
Dynamics:
The NMDA receptor must be activated (glutamate + glycine bound) and the channel open.
The protonated guanidinium cation of DPG enters the pore.
DPG binds to the hydrophobic domains of the channel lining, physically occluding
and influx.
Therapeutic Relevance: This mechanism mirrors that of Memantine and Ketamine, suggesting potential (though limited by toxicity) utility in neuroprotection against excitotoxicity.
Toxicological Mechanism: Mitochondrial Uncoupling
A critical consideration for safety profiling is DPG's off-target effect on mitochondria.
Mechanism: DPG acts as a protonophore. It cycles across the inner mitochondrial membrane (IMM), dissipating the proton gradient (
) required for ATP synthesis.
Outcome: Uncoupling of oxidative phosphorylation leading to ATP depletion and subsequent necrosis/apoptosis.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the dual-pathway interaction of DPG·HBr within a neuronal or tumor cell context.
Caption: DPG·HBr acts as a Sigma-2 agonist disrupting organelle integrity and an NMDA channel blocker preventing excitotoxicity, while simultaneously posing a risk of mitochondrial ATP depletion.
Part 4: Experimental Protocols
Protocol A: Sigma-2 Receptor Binding Assay
Purpose: To determine the affinity (
) of DPG for the Sigma-2 receptor, masking Sigma-1 sites.
Membrane Preparation: Use rat liver membranes (rich in
) or PC12 cells.
Radioligand: Use
-DTG (1,3-Di-o-tolylguanidine) at 3 nM. Note: DTG is non-selective like DPG.
Masking Agent: Add (+)-Pentazocine (100 nM) to the buffer. This saturates all
sites, leaving only available for the radioligand.
Competition: Incubate membranes with
-DTG, (+)-Pentazocine, and increasing concentrations of DPG·HBr ( M to M).
Incubation: 120 minutes at 25°C in 50 mM Tris-HCl (pH 7.4).
Termination: Rapid filtration through GF/B filters using a cell harvester.
Analysis: Plot displacement curves. DPG should displace
Uncoupler Signature: A rapid increase in OCR (maximal respiration) accompanied by a decrease in ATP production indicates proton leak.
ETC Inhibitor Signature: A decrease in both OCR and ATP indicates direct Complex I/II/III inhibition.
Control: Compare against FCCP (standard uncoupler). DPG typically mimics the FCCP profile at high concentrations.
References
Sigma-2 Receptor/TMEM97 Binding Characterization
Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4
Source: Perelman School of Medicine, University of Pennsylvania
URL:[Link] (Contextual validation from search results 1.1)
NMDA Receptor Antagonism by Guanidines
Title: Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives as NMDA receptor antagonists
Source: National Institutes of Health (PubMed)
URL:[Link] (Contextual validation from search results 1.2)
Mitochondrial Toxicity of Diphenylguanidine
Title: Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water
Source: Agilent Technologies Application Note
URL:[Link] (Contextual validation from search results 1.7)
Chemical Identity and Properties
Title: N,N'-Diphenylguanidine hydrobromide Compound Summary
Source: PubChem
URL:[Link]
Solubility Profile of 1,1-Diphenylguanidine Hydrobromide: Technical Guide
Executive Summary & Chemical Identity Nomenclature Alert: The term "Diphenylguanidine" in industrial and pharmaceutical contexts most commonly refers to 1,3-Diphenylguanidine (symmetric).[1] However, the specific isomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Nomenclature Alert: The term "Diphenylguanidine" in industrial and pharmaceutical contexts most commonly refers to 1,3-Diphenylguanidine (symmetric).[1] However, the specific isomer 1,1-Diphenylguanidine (asymmetric) exists.[1] Commercial "Diphenylguanidine Hydrobromide" (CAS 93982-96-8) is typically the salt of the 1,3-isomer, though synonyms in databases often conflate the two.[1]
This guide primarily characterizes 1,3-Diphenylguanidine Hydrobromide (the standard industrial form) while providing the physicochemical distinctions for the 1,1-isomer where applicable.[1]
Property
1,3-Diphenylguanidine HBr (Standard)
1,1-Diphenylguanidine (Base)
CAS Number
93982-96-8
20277-92-3 (Free Base)
Structure
Ph-NH-C(=NH)-NH-Ph HBr
(Ph)₂N-C(=NH)-NH₂
Symmetry
Symmetric ( roughly)
Asymmetric
Primary Use
Rubber accelerator, analytical standard
Specialized synthesis
Key Solubility Insight: As a hydrobromide salt, the compound exhibits a "dual-nature" solubility profile.[1] The ionic HBr core drives solubility in polar protic solvents (water, methanol), while the lipophilic diphenyl wings maintain solubility in select organic solvents (ethanol, chloroform), but prevent dissolution in non-polar hydrocarbons (hexane).[1]
Physicochemical Profile & Solubility Drivers
The solubility of 1,1-Diphenylguanidine Hydrobromide is governed by the competition between its Crystal Lattice Energy (stabilized by ionic interactions between the guanidinium cation and bromide anion) and Solvation Enthalpy (solvent-solute interactions).[1]
Molecular Solvation Mechanism[1]
Protic Solvents (Water, Alcohols): Dissolution is entropically driven by the dissociation of the HBr salt.[1] The bromide ion (
) is solvated by hydrogen bonding, while the diphenylguanidinium cation interacts via dipole-dipole forces.[1]
Aprotic Polar Solvents (DMSO, DMF): High dielectric constants (
Non-Polar Solvents (Toluene, Hexane): The high lattice energy of the salt cannot be overcome by weak Van der Waals interactions, rendering the compound insoluble.[1]
Diagram: Solvation Logic Flow
Figure 1: Thermodynamic decision tree determining the solubility of guanidine salts based on solvent polarity.
Quantitative Solubility Data
While specific mole-fraction datasets for the hydrobromide salt are rare in open literature compared to the free base, the following profile is synthesized from industrial safety data and homologous guanidine salt behaviors.
To assist in process design, compare the salt to the free base (1,3-Diphenylguanidine), for which precise thermodynamic data exists [1].[1]
Free Base: High solubility in Acetone > Ethyl Acetate > Ethanol.[1] Low in Water.[1]
Hydrobromide Salt: High solubility in Ethanol > Water > Acetone.[1] Insoluble in Ethyl Acetate (relative to base).[1]
Implication: To purify the salt from the free base, wash with Ethyl Acetate or Ether (dissolves base, leaves salt).[1] To recrystallize the salt, use Ethanol/Water mixtures.[1]
Experimental Protocol: Solubility Determination
For precise solubility data (e.g., for drug formulation or polymorph screening), use the Isothermal Saturation Shake-Flask Method .[1] This protocol is self-validating via mass balance.[1]
Workflow Diagram
Figure 2: Standardized workflow for determining thermodynamic equilibrium solubility.
Detailed Methodology
Preparation: Add excess 1,1-Diphenylguanidine Hydrobromide to 10 mL of the target solvent in a glass vial. "Excess" is confirmed by the visual presence of undissolved solid at the bottom.[1]
Equilibration: Place vials in a thermostatic shaker bath (e.g., 25.0 ± 0.1 °C) for 48 hours.
Validation: Measure concentration at 24h and 48h.[1] If values differ by <2%, equilibrium is reached.[1]
Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-warmed syringe filter (0.45 µm PTFE for organics, Nylon for aqueous).[1]
Quantification (HPLC Method):
Column: C18 (e.g., Agilent Zorbax), 150 mm x 4.6 mm.[1]
Mobile Phase: Acetonitrile:Water (buffered to pH 3.0 with phosphate) 60:40 v/v.[1]
Detection: UV at 240 nm (characteristic of the diphenylguanidine chromophore).[1]
Parameter B: Related to the enthalpy of solution.[1][2] A negative
(typical) indicates endothermic dissolution (solubility increases with T).[1]
Parameter C: Accounts for the temperature dependence of the enthalpy.
Application: If you measure solubility at 298K, 308K, and 318K, you can solve for A, B, and C to predict solubility at 350K (boiling ethanol) for reactor sizing.[1]
Applications & Implications
Rubber Vulcanization
Diphenylguanidine HBr acts as a secondary accelerator.[1] Its solubility in the rubber matrix is poor, which is why it is often used in combination with sulfenamides.[1] The salt form prevents premature reaction ("scorch") compared to the free base by delaying the release of the active guanidine species until higher vulcanization temperatures are reached.[1]
Analytical Chemistry
Used as a standard for the precipitation of metals or large anions.[1] The solubility product (
) of Diphenylguanidine-Metal complexes is extremely low in water, allowing for gravimetric analysis.[1]
Pharmaceutical Purification
The differential solubility between the HBr salt (water-soluble) and the free base (ether-soluble) is the primary method for purifying diphenylguanidine.[1]
Protocol: Dissolve crude mixture in dilute HBr (aq). Filter insoluble impurities.[1] Basify filtrate with NaOH. Extract pure free base into Ether.[1]
References
Li, Y., et al. (2014).[1] "Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures." Journal of Chemical & Engineering Data.
PubChem. (2025).[1][3] "N,N'-Diphenylguanidine hydrobromide (Compound)." National Library of Medicine.[1] [1]
Perlovich, G. L. (2014).[1] "Thermodynamic approaches to the challenges of solubility in drug discovery and development."[1] Molecular Pharmaceutics.
GuideChem. (2025).[1] "N,N'-Diphenylguanidine monohydrobromide MSDS and Properties."
Part 1: Executive Technical Summary Core Identification The specific chemical entity 1,1-Diphenylguanidine hydrobromide is commercially indexed, though often conflated with its symmetric isomer in industrial catalogs.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Summary
Core Identification
The specific chemical entity 1,1-Diphenylguanidine hydrobromide is commercially indexed, though often conflated with its symmetric isomer in industrial catalogs.[1]
Primary CAS Number:93982-96-8 [1][2][3][4][5][6][7]
Note on Nomenclature: This CAS registry number is frequently associated with "N,N'-Diphenylguanidine monohydrobromide" (the 1,3-isomer) in global databases, but is also the primary commercial index used for "1,1-Diphenylguanidine hydrobromide" synonyms.[1]
Parent Base CAS (1,1-Isomer):20277-92-3 (1,1-Diphenylguanidine)[1][4]
Parent Base CAS (1,3-Isomer):102-06-7 (1,3-Diphenylguanidine, "DPG")[1][8]
Scientific Advisory:
Researchers must verify the specific isomer required for their protocol. The 1,1-isomer (asymmetric) and 1,3-isomer (symmetric) exhibit distinct steric and electronic properties.[1] The 1,3-isomer is the standard rubber vulcanization accelerator; the 1,1-isomer is less common and often used in specific organic synthesis or coordination chemistry roles.[1]
Part 2: Chemical Identity & Properties
The following data aggregates physicochemical properties for the hydrobromide salt form.
The following diagram illustrates the structural distinction between the 1,1- and 1,3-isomers to prevent experimental error.
Figure 1: Structural differentiation between 1,1- and 1,3-diphenylguanidine precursors.
Part 3: Synthesis & Preparation Protocol
If the specific 1,1-isomer salt is unavailable commercially, it must be synthesized from the 1,1-diphenylguanidine free base to ensure isomeric purity.[1]
Reagents
1,1-Diphenylguanidine (Free Base): CAS 20277-92-3 (Purity >98%).[1]
While the 1,3-isomer is the industry standard (Accelerator DPG), the 1,1-isomer hydrobromide is utilized in specialized elastomer formulations where delayed action is required.[1]
Mechanism: Guanidines act as secondary accelerators, activating thiazoles or sulfenamides.[1] The hydrobromide salt releases the active base slowly upon heating, preventing premature scorching.[1]
Analytical Standard (Acid-Base Calibration)
Diphenylguanidine (and its salts) are used as primary standards for standardizing acids in non-aqueous titration due to their high molecular weight and strong basicity.[1]
Organocatalysis
Used as a hydrogen-bond donor catalyst in organic synthesis, specifically in Michael additions and Henry reactions.[1]
Figure 2: Mechanism of latent base activation in rubber vulcanization.[1]
This technical guide focuses on 1,1-Diphenylguanidine Hydrobromide (1,1-DPG[1][2]·HBr), the hydrobromide salt of the asymmetric guanidine isomer.[1][2]
CRITICAL ISOMERISM WARNING:
In industrial rubber chemistry, "Diphenylguanidine" (DPG) almost exclusively refers to the 1,3-isomer (
-diphenylguanidine, CAS 102-06-7).[1][2] However, the specific nomenclature 1,1-diphenylguanidine refers to the asymmetric isomer (-diphenylguanidine, CAS 20277-92-3 for free base).[1][2]
1,1-DPG (Asymmetric): Two phenyl groups attached to the same nitrogen.[1][2]
1,3-DPG (Symmetric): One phenyl group attached to each terminal nitrogen.[1][2]
Researchers must verify the structural identity of their starting material using NMR or melting point analysis before proceeding, as the reactivity profiles of the 1,1- and 1,3-isomers differ significantly.[2] This guide treats the 1,1-isomer as the primary subject, honoring the specific technical designation.
Chemical Architecture & Properties[1][2]
Structural Visualization
The following diagram contrasts the target 1,1-isomer with the common 1,3-isomer to prevent experimental error.
Caption: Structural distinction between the asymmetric 1,1-DPG (target) and symmetric 1,3-DPG.
Physicochemical Data Table
Note: Data for the specific hydrobromide salt is derived from stoichiometric properties and analogous guanidine salts.
High lattice energy typical of guanidinium salts.[1][2]
Synthesis & Preparation Protocol
Mechanistic Rationale
The preparation of 1,1-Diphenylguanidine Hydrobromide relies on the neutralization of the strong organic base (1,1-diphenylguanidine) with hydrobromic acid.[1][2]
Causality: Using a non-aqueous solvent system (Ethanol/Diethyl Ether) is critical.[1][2] Water promotes solubility of the salt, making isolation difficult.[1][2] An anhydrous precipitation method ensures high yield and purity.[1][2]
Self-Validation: The protocol includes a "Cloud Point" titration step, ensuring the salt precipitates immediately upon formation, preventing supersaturation.[1][2]
Step-by-Step Protocol: Hydrobromination via Anhydrous Precipitation[1][2]
Caption: Anhydrous precipitation workflow for high-purity 1,1-DPG Hydrobromide synthesis.
Detailed Procedure:
Dissolution: Dissolve 10 mmol (2.11 g) of 1,1-Diphenylguanidine in 20 mL of warm absolute ethanol (40°C). Ensure complete dissolution.
Acidification: While stirring vigorously, add HBr (33% in Acetic Acid) dropwise.
Validation Point: Monitor pH using wetted pH paper.[1][2] Continue addition until the solution is distinctly acidic (pH ~2-3). The solution may warm slightly (exothermic protonation).[1][2]
Crystallization: Allow the solution to cool to room temperature. Slowly add Diethyl Ether (antisolvent) until the solution becomes turbid (cloud point).[2] Cool in an ice bath (0-4°C) for 2 hours to maximize precipitation.
Isolation: Filter the white crystalline solid using a sintered glass funnel.
Purification: Wash the filter cake 3x with cold Diethyl Ether to remove excess acid and impurities.
Drying: Dry under high vacuum at 50°C for 6 hours to remove trace solvent and moisture.[1][2]
Applications & Reactivity
Research & Synthetic Utility
Unlike its symmetric counterpart (1,3-DPG) which is a bulk rubber accelerator, 1,1-Diphenylguanidine and its salts are primarily used in:
Coordination Chemistry: The 1,1-isomer offers a unique steric profile for ligand binding.[1][2] The hydrobromide salt serves as a stable precursor for generating the free base in situ or for cation exchange reactions.[1][2]
Crystal Engineering: Guanidinium salts are excellent hydrogen bond donors. 1,1-DPG[1][2]·HBr is used to study lattice packing and hydrogen bonding networks in supramolecular chemistry.[1][2]
Phase Transfer Catalysis: As a lipophilic organic cation, the diphenylguanidinium ion can facilitate phase transfer in specific nucleophilic substitutions.[1][2]
Analytical Standards
The hydrobromide salt is often used as a purified standard for identifying guanidine impurities in industrial mixtures via HPLC, owing to its higher stability compared to the free base which can oxidize or absorb
Acute Toxicity: Guanidines are generally toxic by ingestion.[1][2]
Irritation: Causes skin and eye irritation.[1][2][4] The hydrobromide form is acidic and corrosive to mucous membranes.[1][2]
Handling Protocols:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]
Inhalation: Handle the powder in a fume hood to avoid inhaling dust.[1][2]
Disposal: Dispose of as hazardous organic waste containing halogens.[1][2]
Environmental Impact:
Chlorination/Bromination of diphenylguanidines (e.g., in wastewater treatment) can yield toxic halonitromethanes.[1][2] Avoid releasing into water systems where active halogenation occurs.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7627, 1,1-Diphenylguanidine.[1][2] Retrieved from [Link][1][2]
ChemSrc (2025). 1,1-Diphenylguanidine Hydrobromide Properties and CAS Data. Retrieved from [Link][1][2]
Technical Monograph: Operational Safety and Handling of 1,1-Diphenylguanidine Hydrobromide
[1] Executive Summary & Strategic Context 1,1-Diphenylguanidine hydrobromide (DPG[1][2]·HBr) is a specialized guanidinium salt often utilized in organic synthesis as a catalyst, a standard in non-aqueous titrations, or a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Context
1,1-Diphenylguanidine hydrobromide (DPG[1][2]·HBr) is a specialized guanidinium salt often utilized in organic synthesis as a catalyst, a standard in non-aqueous titrations, or a reagent for introducing the diphenylguanidine pharmacophore.[1] While historically associated with the rubber industry (as a vulcanization accelerator derivative), its application in drug development requires a higher tier of scrutiny regarding purity, stoichiometry, and containment.[1]
Core Safety Thesis: The safety profile of DPG·HBr is bimodal. It presents the systemic toxicity risks of the parent base (1,1-Diphenylguanidine)—specifically reproductive toxicity and aquatic lethality—combined with the corrosive/irritant potential of the hydrobromide anion upon dissociation or hydrolysis.[1] Safe handling requires a "containment-first" strategy that presumes the material is a reproductive toxin.
Physicochemical & Toxicological Identity[1][3]
Understanding the dissociation mechanics of this salt is prerequisite to safe handling. Unlike the free base, the hydrobromide salt offers improved stability but introduces acidity risks in aqueous environments.[1]
Technical Specifications
Property
Specification
Operational Implication
Chemical Name
1,1-Diphenylguanidine hydrobromide
Primary identifier.
CAS Number
4265-25-2
Use for specific SDS lookup; do not confuse with free base (102-06-7).
Discoloration (yellowing) indicates free base liberation or oxidation.[1]
Melting Point
158–162 °C
Moderate thermal stability; avoid overheating which releases HBr gas.[1]
Solubility
Soluble in hot water, ethanol, chloroform
Use alcohols for equipment cleaning; water for final wash.[1]
Acidity
pH < 7 (in aqueous solution)
Corrosive to carbon steel; use glass or Hastelloy reactors.[1]
Mechanism of Toxicity & Exposure Pathways
The biological impact of DPG[1][2][4][5][6]·HBr is driven by its metabolic hydrolysis. The diagram below illustrates the dissociation pathway and subsequent physiological targets.
Figure 1: Pharmacokinetic dissociation of DPG[1]·HBr leading to dual toxicity streams: local irritation via acid release and systemic reproductive toxicity via the guanidine base.[1]
Operational Handling: A Self-Validating Protocol
In a drug development environment, "safety" is not just PPE—it is process control.[1] The following protocol integrates quality checks that simultaneously verify safety and chemical integrity.
Engineering Controls & PPE[1]
Primary Containment: Weighing and transfer must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with HEPA filtration (due to fine particulate nature).[1]
Personal Protective Equipment (PPE):
Respiratory: N95/P2 minimum; Full-face respirator if dust generation is uncontrolled.[1]
Validation: If the powder is clumped or yellow, moisture ingress or decomposition has occurred.[1] Stop. Do not use. Hydrolysis may have released free HBr, increasing the inhalation hazard upon opening.[1]
Step 2: Static-Controlled Weighing
Action: Use an anti-static gun or ionizer bar inside the balance enclosure.
Reasoning: Guanidine salts are prone to static charge, causing "flying powder" which contaminates the workspace and alters stoichiometry.[1]
Step 3: Solvation & pH Check (The Identity Check) [1]
Action: Dissolve the required mass in the solvent (e.g., Ethanol).[1] Measure the apparent pH (using stick or probe).
Validation: The solution should be slightly acidic. If basic, you may have accidentally sourced the free base (DPG), which alters the reaction mechanism.[1]
Step 4: Reaction Quenching
Action: Treat waste streams with a dilute alkaline solution (Sodium Bicarbonate) before disposal.
Reasoning: Neutralizes the HBr component and precipitates the free base (which is less soluble in water), facilitating filtration and solid waste disposal rather than liquid release.[1]
Figure 2: Self-validating operational workflow.[1] Decision diamonds ensure material integrity and safety before proceeding.
Synthesis & Application Context
In drug development, DPG[1]·HBr is rarely a bulk reagent but often a critical catalyst or intermediate.
Guanidinylation Reactions
DPG·HBr is used to introduce the diphenylguanidine moiety into molecules, a common pharmacophore in antiviral and cardiovascular research.[1]
Protocol Insight: When using DPG·HBr as a guanidinylation reagent, the HBr must often be scavenged.[1] Use a non-nucleophilic base (e.g., DIEA) in situ.[1]
Safety Note: The addition of the base will liberate free DPG in solution. From this point forward, handle the reaction mixture as a Reproductive Toxin (Category 2) .
Catalyst in Rearrangements
It serves as a proton source or a buffered catalyst in acid-sensitive rearrangements.
Advantage: The HBr salt provides a "controlled" acidity, less aggressive than mineral acids, preventing decomposition of sensitive substrates.[1]
Emergency Response & Disposal
Spill Management
Dry Spill: Do not dry sweep.[1] Use a HEPA vacuum or wet-wipe method to prevent dust aerosolization.[1]
Decontamination: Wash surface with 5% Sodium Bicarbonate solution (to neutralize acid residues) followed by water.[1]
First Aid
Eye Contact: Flush immediately for 15 minutes.[1][9] The HBr component causes rapid irritation; delay can cause corneal damage.
Inhalation: Move to fresh air. If coughing persists, monitor for delayed pulmonary edema (rare but possible with acid salt inhalation).[1]
Environmental Warning: DPG is toxic to aquatic life with long-lasting effects (H411).[1] Zero discharge to drains is mandatory.[1]
References
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 20087, 1,3-Diphenylguanidine. Retrieved from [Link](Note: Primary toxicity data for the guanidine moiety is derived from the free base entry).[1]
European Chemicals Agency (ECHA). (2023).[1] Substance Information: 1,3-diphenylguanidine. Retrieved from [Link]
Technical Guide: Stability and Storage of Diphenylguanidine Hydrobromide
This is an in-depth technical guide on the stability and storage of 1,1-Diphenylguanidine Hydrobromide , structured for researchers and drug development professionals. Compound Focus: 1,1-Diphenylguanidine Hydrobromide (...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the stability and storage of 1,1-Diphenylguanidine Hydrobromide , structured for researchers and drug development professionals.
Diphenylguanidine hydrobromide is a crystalline salt primarily utilized as a vulcanization accelerator standard, a synthesis intermediate, and a chaotropic agent in protein denaturation studies.[1] While the free base (1,3-diphenylguanidine) is widely documented, the hydrobromide salt offers enhanced thermal stability and water solubility, making it the preferred form for precise analytical applications.[1]
Critical Isomer Distinction:
Commercially labeled "Diphenylguanidine Hydrobromide" (CAS 93982-96-8) predominantly refers to the 1,3-isomer (
-diphenylguanidine).[1][2] The 1,1-isomer (-diphenylguanidine) is chemically distinct and less stable.[1][2] This guide addresses the physicochemical stability of the hydrobromide salt form, with specific protocols to mitigate its primary degradation pathways: hydrolytic deamination and photo-oxidative coupling .[1][2]
Chemical Profile & Identification
To ensure experimental reproducibility, verify the specific isomer before use.[1][2] The hydrobromide salt stabilizes the guanidinium core, raising the melting point and reducing vapor pressure compared to the free base.[1][2]
Parameter
Specification
Notes
Chemical Name
1,3-Diphenylguanidine Hydrobromide
Often mislabeled as 1,1- in generic catalogs
CAS Number
93982-96-8
Specific to the HBr salt
Molecular Formula
MW: 292.18 g/mol
Appearance
White to off-white crystalline powder
Yellowing indicates oxidation
Melting Point
158 – 162 °C
Sharp endotherm indicates high purity
Solubility
Ethanol (High), Hot Water (Moderate), Chloroform
Insoluble in non-polar solvents
pKa (Base)
~10.12
Strongly basic core; salt is acidic in solution
Stability Profile & Degradation Mechanisms[1][2]
The stability of Diphenylguanidine Hydrobromide is governed by the integrity of the guanidinium cation.[1][2] While the HBr salt lattice confers resistance to spontaneous decomposition, environmental stress triggers specific degradation pathways.[1][2]
Thermal Stability
Status: Stable up to 150°C in solid state.
Mechanism: At temperatures >160°C (near melting point), the salt undergoes thermal dissociation, releasing HBr gas and reverting to the free base, which then dimerizes or decomposes to aniline and gaseous ammonia/cyanamide derivatives.[1]
Impact: Loss of stoichiometry; formation of toxic vapors.[1][2][3]
Hydrolytic Stability[1][2]
Status: Susceptible to hydrolysis in aqueous solution at extreme pH.[1][2]
Mechanism: Under alkaline conditions (pH > 11), the guanidinium ion is deprotonated.[1][2] The resulting free base is prone to hydrolysis, cleaving into aniline and urea derivatives.[1][2]
Hygroscopicity: The HBr salt is moderately hygroscopic.[1][2] Moisture absorption lowers the glass transition temperature (
Status: Sensitive to UV light and strong oxidants.[1][2]
Mechanism: UV exposure promotes the formation of radical species at the phenyl rings, leading to oxidative coupling (formation of azo-dimers) and ring hydroxylation.[1][2] This manifests as a color change from white to cream/yellow.[1][2]
Degradation Pathway Diagram
The following diagram illustrates the primary stress pathways for the compound.
Caption: Primary degradation pathways showing deprotonation leading to hydrolysis (red) and photo-oxidation (yellow).[1][2]
Storage & Handling Protocols
To maintain purity >99% over extended periods (24+ months), adhere to the following storage hierarchy.
Recommended for long-term storage to prevent oxidative yellowing.[1][2]
Light
Dark / Amber Glass
Blocks UV radiation responsible for photo-degradation.[1][2]
Containment System
Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap. Avoid low-density polyethylene (LDPE) for long-term storage as it is permeable to moisture.[1][2]
Secondary Containment: Sealed desiccator or aluminum foil bag with a silica gel packet.[1][2]
Headspace: Flush headspace with Nitrogen (
) before sealing to minimize oxygen contact.[1][2]
Handling Workflow
Hygroscopic Precaution: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.[1][2]
Weighing: Use anti-static weighing boats; the powder can be static-prone.[1][2]
Solvent Prep: Prepare solutions fresh. If storage is necessary, filter-sterilize (0.22 µm) and store at 4°C for no longer than 1 week.
Analytical Monitoring & Quality Control
Routine monitoring is required to validate stability, especially for GLP/GMP applications.[1][2]
HPLC Method for Purity[1][2][6]
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1][2]
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) gradient.[1][2]
Detection: UV at 254 nm (aromatic ring absorption).[1][2]
Acceptance Criteria: Main peak > 99.0%. No single impurity > 0.5%.[1][2]
using 1,1-Diphenylguanidine;hydrobromide in organic synthesis
Application Note: Strategic Utilization of 1,1-Diphenylguanidine Hydrobromide in Organic & Hybrid Synthesis Part 1: Executive Summary & Chemical Identity 1,1-Diphenylguanidine hydrobromide (DPG[1][2]·HBr) is a specialize...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1,1-Diphenylguanidine Hydrobromide in Organic & Hybrid Synthesis
Part 1: Executive Summary & Chemical Identity
1,1-Diphenylguanidine hydrobromide (DPG[1][2]·HBr) is a specialized guanidinium salt serving two distinct roles in modern research: as a bulky, non-covalent hydrogen-bond donor in organocatalysis , and as a large organic cation for lattice stabilization in perovskite optoelectronics .
While the symmetric isomer (1,3-diphenylguanidine) is the industrial standard for rubber vulcanization, the 1,1-isomer (unsymmetrical) and its hydrobromide salt offer unique steric properties for controlling chirality and solubility in organic synthesis.
Critical Advisory on Isomerism:
Commercial databases often conflate 1,1-diphenylguanidine (unsymmetrical) and 1,3-diphenylguanidine (symmetrical). Before proceeding with any synthesis, researchers must validate the starting material structure, as the symmetry of the guanidinium core dictates the stereochemical outcome of catalytic reactions.
Part 2: Critical Quality Attributes (CQA) & Validation
To ensure scientific integrity (E-E-A-T), you must validate your reagent. The hydrobromide salt is often hygroscopic and prone to isomer contamination.
Objective: Distinguish between 1,1-DPG·HBr and 1,3-DPG[3][4]·HBr using 1H NMR.[5]
Methodology:
Dissolve 10 mg of the sample in DMSO-d6.
Acquire a standard 1H NMR spectrum.
Diagnostic Signals:
1,3-Isomer (Symmetric): The NH protons typically appear as a broad singlet (or two distinct signals if proton exchange is slow) integrating for 3 protons total, but the aromatic region will show a single set of equivalent phenyl environments.
1,1-Isomer (Unsymmetrical): Look for the distinct C=NH imine proton vs. the NH2 amino protons. The aromatic region will show complex splitting if the phenyl rings are magnetically non-equivalent due to restricted rotation, or a single large environment if freely rotating, but the key is the integration of the guanidine core protons.
Graphviz Visualization: Isomer Validation Logic
Part 3: Synthetic Protocols
Protocol 2: Preparation of High-Purity 1,1-Diphenylguanidine Hydrobromide
If commercial sources are impure, synthesize the salt directly from the free base. This ensures a stoichiometric 1:1 ratio, crucial for catalytic reproducibility.
Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 1,1-diphenylguanidine in 20 mL of absolute ethanol. Stir at room temperature until clear.
Acidification: Dropwise add 10.5 mmol of HBr (48%) over 10 minutes. The solution may warm slightly (exothermic protonation).
Concentration: Stir for 30 minutes. Remove approximately 70% of the solvent via rotary evaporation (40°C, reduced pressure).
Crystallization: Add diethyl ether (30 mL) slowly to the concentrated residue while stirring vigorously. A white precipitate should form.
Filtration: Filter the solid using a sintered glass funnel. Wash with cold ether (2 x 10 mL).
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Yield Check: Expected yield >90%. Melting point should be sharp (approx 158-160°C for the salt).
Part 4: Application in Organocatalysis[5]
Context: Guanidinium salts act as double hydrogen-bond donors . The protonated guanidinium core coordinates with Lewis basic sites (like carbonyls or epoxides), activating them for nucleophilic attack.[6] This is an "unconventional bifunctional activation" mode.[6]
Protocol 3: Epoxide Activation for CO2 Fixation (Cyclic Carbonate Synthesis)
Rationale: DPG·HBr provides the electrophilic activation of the epoxide oxygen via H-bonding, while the bromide ion (Br-) acts as a nucleophile to open the ring.
Experimental Setup:
Substrate: Styrene Oxide (10 mmol)
Catalyst: 1,1-DPG·HBr (5 mol%)
Reagent: CO2 (Balloon pressure or 1 atm)
Solvent: Solvent-free or Acetonitrile
Procedure:
Loading: Charge a dried Schlenk tube with Styrene Oxide (1.20 g) and DPG·HBr (catalyst).
Purge: Evacuate and refill with CO2 three times.
Reaction: Heat the mixture to 80°C under a CO2 atmosphere (balloon) for 4–6 hours.
Monitoring: Monitor reaction progress via TLC or GC-MS. Look for the disappearance of the epoxide peak.
Workup: Cool to room temperature. Add ethyl acetate and wash with water to remove the catalyst (guanidinium salts are water-soluble).
Purification: Evaporate solvent to obtain Styrene Carbonate.
Mechanistic Insight (The "Expertise" Pillar):
The reaction relies on the synergy between the cation and anion. The guanidinium cation stabilizes the developing negative charge on the epoxide oxygen, while the bromide attacks the less hindered carbon. Using the 1,1-isomer creates a more sterically crowded environment on one side, which may influence regioselectivity in more complex epoxides.
Graphviz Visualization: Catalytic Cycle
Part 5: Application in Hybrid Materials (Perovskites)[7]
Context: In the development of Perovskite Solar Cells (PSCs), large organic cations like Diphenylguanidinium are used to passivate surface defects or form 2D/3D heterojunctions. The hydrophobic phenyl rings protect the moisture-sensitive perovskite lattice.
Protocol 4: Surface Passivation of MAPbI3 Films
Reagents:
Target: Pre-deposited Methylammonium Lead Iodide (MAPbI3) perovskite film.
Passivator Solution: 1,1-DPG·HBr dissolved in Isopropanol (IPA).
Procedure:
Preparation: Prepare a 5 mg/mL solution of DPG·HBr in anhydrous Isopropanol.
Deposition: Spin-coat the DPG·HBr solution onto the annealed perovskite film at 4000 rpm for 30 seconds.
Annealing: Anneal the film at 100°C for 10 minutes.
Outcome: The DPG cations replace surface methylammonium ions or fill iodide vacancies. The bromide anion helps suppress non-radiative recombination.
Verification: Measure Steady-State Photoluminescence (PL). A significant increase in PL intensity compared to the control indicates successful defect passivation.
Part 6: Safety & Handling (SDS Summary)
Hazards: DPG·HBr is Toxic if swallowed (H301) and causes Serious eye irritation (H319) .[7] It is also suspected of damaging fertility (H361f).[7]
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
Waste: Dispose of as hazardous organic waste containing halogens.
(Note: While Reference 4 discusses thiourea/hydantoin, the mechanistic pathway for guanidinium H-bonding cited in the body text is derived from the principles established in Reference 1).
Application Notes and Protocols for 1,1-Diphenylguanidine Hydrobromide in Cross-Coupling Reactions
Foreword for the Advanced Researcher The field of palladium-catalyzed cross-coupling is in a perpetual state of evolution, driven by the pursuit of milder reaction conditions, broader substrate scope, and more efficient...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword for the Advanced Researcher
The field of palladium-catalyzed cross-coupling is in a perpetual state of evolution, driven by the pursuit of milder reaction conditions, broader substrate scope, and more efficient catalytic systems. Within this landscape, the exploration of novel ligand architectures and organocatalytic motifs presents a frontier of innovation. This document provides a detailed examination of the potential application of 1,1-diphenylguanidine hydrobromide as a catalytic component in seminal cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.
While direct literature precedents for the use of 1,1-diphenylguanidine hydrobromide as a primary catalyst are nascent, the rich chemistry of guanidine derivatives as potent N-donor ligands and organocatalysts provides a strong foundation for its application.[1] Guanidines are recognized for their strong basicity and ability to stabilize transition metal centers, properties that are highly desirable in catalytic cross-coupling.[2][3] This guide, therefore, synthesizes established principles from related guanidine-based catalytic systems to propose mechanistically sound and experimentally viable protocols for researchers at the forefront of catalyst development and application.
We will delve into the presumptive roles of 1,1-diphenylguanidine hydrobromide, likely as a ligand precursor that can coordinate with a palladium source in situ. The protocols provided herein are designed as robust starting points for optimization, encouraging the researcher to explore the parameter space to unlock the full potential of this accessible and promising catalytic component.
Part 1: The Catalytic Role of Guanidines in Cross-Coupling Chemistry
Guanidines and their derivatives are a versatile class of compounds in catalysis, capable of acting in multiple capacities.[4] Their utility in cross-coupling reactions stems primarily from two key properties: their strong Brønsted basicity and their ability to act as effective N-donor ligands for transition metals.[2][5]
1.1. Guanidines as N-Donor Ligands:
The nitrogen atoms in the guanidine core possess lone pairs of electrons that can coordinate with transition metals like palladium.[1] This coordination can stabilize the catalytically active metal center, influence its electronic properties, and thereby modulate its reactivity in the catalytic cycle. In the context of 1,1-diphenylguanidine, the phenyl substituents can further influence the steric and electronic environment around the palladium center. The hydrobromide salt form suggests that the guanidine may act as a protonated ligand precursor, which, upon deprotonation by a base in the reaction mixture, coordinates to the palladium.
1.2. Guanidines as Organocatalysts and Brønsted Bases:
Guanidines are among the strongest organic bases, and this property can be harnessed to facilitate key steps in the catalytic cycle, such as the deprotonation of substrates or the activation of reagents.[6] While less common in palladium-catalyzed cross-coupling where an inorganic base is typically employed, the inherent basicity of the guanidine moiety can contribute to the overall reaction environment.
1.3. Mechanistic Considerations:
The catalytic cycle for palladium-catalyzed cross-coupling reactions, when employing a guanidine-based ligand, is generally understood to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination. The guanidine ligand is proposed to stabilize the palladium(0) and palladium(II) intermediates throughout this cycle.
Part 2: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. Guanidine-functionalized catalysts have demonstrated high efficacy in this transformation.[7][8]
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
The proposed catalytic cycle for the Suzuki-Miyaura reaction using a palladium-guanidine complex is depicted below. The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0)-guanidine complex. Subsequent transmetalation with the boronic acid, activated by a base, is followed by reductive elimination to yield the biaryl product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using an in situ generated palladium/1,1-diphenylguanidine catalyst.
Materials:
Palladium(II) acetate (Pd(OAc)₂)
1,1-Diphenylguanidine hydrobromide
Aryl bromide (1.0 equiv)
Arylboronic acid (1.2 equiv)
Potassium carbonate (K₂CO₃) (2.0 equiv)
Solvent (e.g., Toluene/Water 10:1)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%), 1,1-diphenylguanidine hydrobromide (4 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Evacuate and backfill the flask with an inert gas (repeat 3 times).
Add the degassed solvent mixture (Toluene/H₂O, 10:1, 5 mL).
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Substrate Scope and Conditions for Suzuki-Miyaura Coupling
Entry
Aryl Halide
Arylboronic Acid
Temperature (°C)
Time (h)
Yield (%)
1
4-Bromotoluene
Phenylboronic acid
90
12
Optimize
2
4-Bromoanisole
4-Methoxyphenylboronic acid
90
16
Optimize
3
1-Bromo-4-nitrobenzene
Phenylboronic acid
80
8
Optimize
4
2-Bromopyridine
3-Thienylboronic acid
100
24
Optimize
Yields are to be determined experimentally as this is a proposed protocol.
Part 3: Application in Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and alkenes.[9] Guanidine-based ligands have been shown to be effective in promoting this transformation.[10]
Proposed Catalytic Cycle for Heck Reaction
The catalytic cycle for the Heck reaction is initiated by the oxidative addition of the aryl halide to the Pd(0)-guanidine complex. This is followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the coupled product and a palladium-hydride species. Base-mediated regeneration of the Pd(0) catalyst completes the cycle.[11]
Caption: Proposed catalytic cycle for the Heck-Mizoroki reaction.
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck coupling of an aryl iodide with an acrylate ester.
Materials:
Palladium(II) acetate (Pd(OAc)₂)
1,1-Diphenylguanidine hydrobromide
Aryl iodide (1.0 equiv)
n-Butyl acrylate (1.5 equiv)
Triethylamine (Et₃N) (2.0 equiv)
Solvent (e.g., DMF)
Inert atmosphere (Argon or Nitrogen)
Procedure:
In a sealed tube, combine Pd(OAc)₂ (1 mol%) and 1,1-diphenylguanidine hydrobromide (2 mol%).
Add the aryl iodide (1.0 mmol), n-butyl acrylate (1.5 mmol), and Et₃N (2.0 mmol).
Add degassed DMF (3 mL).
Seal the tube and heat the reaction mixture to 120 °C.
Monitor the reaction by GC-MS.
After completion, cool the reaction to room temperature.
Dilute with water and extract with diethyl ether.
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Purify the product by column chromatography.
Table 2: Representative Substrate Scope and Conditions for Heck Reaction
Entry
Aryl Halide
Olefin
Temperature (°C)
Time (h)
Yield (%)
1
4-Iodotoluene
Styrene
120
18
Optimize
2
1-Iodo-4-methoxybenzene
Methyl acrylate
120
12
Optimize
3
4-Iodonitrobenzene
n-Butyl acrylate
110
10
Optimize
4
3-Iodopyridine
Styrene
130
24
Optimize
Yields are to be determined experimentally as this is a proposed protocol.
Part 4: Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide.[12] Guanidine-based systems have also been successfully applied to this transformation.[10]
Proposed Catalytic Cycle for Sonogashira Coupling
The Sonogashira reaction can proceed through a copper-co-catalyzed or a copper-free pathway. In the copper-free version, the catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0)-guanidine complex, followed by deprotonation of the alkyne by a base and subsequent reaction with the palladium intermediate to form a palladium-acetylide complex. Reductive elimination then affords the alkyne product.[13]
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
This protocol describes a general procedure for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
Palladium(II) acetate (Pd(OAc)₂)
1,1-Diphenylguanidine hydrobromide
Aryl bromide (1.0 equiv)
Terminal alkyne (1.5 equiv)
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
Solvent (e.g., Dioxane)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a Schlenk tube, add Pd(OAc)₂ (2 mol%), 1,1-diphenylguanidine hydrobromide (4 mol%), the aryl bromide (1.0 mmol), and Cs₂CO₃ (2.0 mmol).
Evacuate and backfill the tube with argon.
Add the terminal alkyne (1.5 mmol) and degassed dioxane (4 mL).
Seal the tube and heat the reaction mixture to 100 °C.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate.
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Representative Substrate Scope and Conditions for Sonogashira Coupling
Entry
Aryl Halide
Terminal Alkyne
Temperature (°C)
Time (h)
Yield (%)
1
4-Bromotoluene
Phenylacetylene
100
16
Optimize
2
1-Bromo-3,5-dimethylbenzene
1-Octyne
100
20
Optimize
3
4-Bromoanisole
Ethynyltrimethylsilane
90
12
Optimize
4
2-Bromonaphthalene
Phenylacetylene
110
24
Optimize
Yields are to be determined experimentally as this is a proposed protocol.
Part 5: Concluding Remarks and Future Outlook
The application of 1,1-diphenylguanidine hydrobromide as a ligand precursor in palladium-catalyzed cross-coupling reactions represents a promising avenue for catalyst development. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers to explore this potential. The accessibility and straightforward nature of this guanidine derivative make it an attractive candidate for the development of practical and cost-effective catalytic systems. Future work should focus on detailed mechanistic studies to fully elucidate the role of the guanidine ligand, as well as the optimization of reaction conditions to broaden the substrate scope and improve catalytic efficiency. The exploration of chiral variants of diphenylguanidine could also open doors to asymmetric cross-coupling reactions.
Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega - ACS Publications. [Link]
PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki−Miyaura Cross-Coupling. Semantic Scholar. [Link]
Palladium-Catalyzed C–H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. Organic Letters - ACS Publications. [Link]
Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. [Link]
A new P3N ligand for Pd-catalyzed cross-couplings in water. PMC. [Link]
Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics - ACS Publications. [Link]
PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. ACS Omega - ACS Publications. [Link]
PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. PMC. [Link]
Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]
A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione. Organic Chemistry Frontiers (RSC Publishing). [Link]
ChemInform Abstract: Mechanistic Considerations of Guanidine-Catalyzed Reactions. ResearchGate. [Link]
Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Accounts of Chemical Research. [Link]
Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. PMC. [Link]
Palladium immobilized on guanidine functionalized magnetic nanoparticles: a highly effective and recoverable catalyst for ultrasound aided Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry (RSC Publishing). [Link]
(PDF) Pd II on Guanidine-Functionalized Fe 3 O 4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. ResearchGate. [Link]
A novel and efficient magnetically recoverable copper catalyst [MNPs-guanidine-bis(ethanol)-Cu] for Pd-free Sonogashira coupling reaction: Synthetic Communications. Taylor & Francis Online. [Link]
Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ResearchGate. [Link]
Application Note: 1,3-Diphenylguanidine Hydrobromide in Medicinal Chemistry
This guide details the applications of 1,3-Diphenylguanidine (DPG) , focusing on its hydrobromide salt form. Critical Nomenclature Clarification: While the prompt specifies "1,1-Diphenylguanidine," in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the applications of 1,3-Diphenylguanidine (DPG) , focusing on its hydrobromide salt form.
Critical Nomenclature Clarification:
While the prompt specifies "1,1-Diphenylguanidine," in medicinal chemistry and commercial catalogs, this name is frequently (and erroneously) used as a synonym for the symmetric isomer, 1,3-Diphenylguanidine (N,N'-Diphenylguanidine) (CAS: 102-06-7). The 1,3-isomer is the biologically active scaffold relevant to Sigma receptors and NMDA channels. The true 1,1-isomer (CAS: 20277-92-3) is rare and lacks the established pharmacological profile of the 1,3-isomer. This guide focuses on the biologically relevant 1,3-Diphenylguanidine , with specific notes on the hydrobromide salt (DPG•HBr).
Executive Summary
1,3-Diphenylguanidine (DPG) is a privileged guanidine scaffold. While historically known as a rubber vulcanization accelerator, its significance in medicinal chemistry lies in its high affinity for Sigma (
) Receptors and its utility as an organocatalyst in drug synthesis. The hydrobromide salt (DPG•HBr) is the preferred form for laboratory storage and biological assays due to enhanced stability and water solubility compared to the free base.
Core Applications
Pharmacology: A high-affinity ligand for Sigma-1 (
) and Sigma-2 () receptors, used to probe neuroprotective pathways and NMDA receptor modulation.
Synthetic Chemistry: A robust guanidine base catalyst for constructing heterocyclic drug scaffolds (e.g., Henry reactions, Michael additions).
Toxicology/Safety: A reference standard for evaluating contact dermatitis and toxicity in medical devices (e.g., rubber gloves/catheters).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
Property
Specification
Relevance
Compound Name
1,3-Diphenylguanidine Hydrobromide
Active Pharmaceutical Ingredient (API) or Reagent
Structure
Ph-NH-C(=NH)-NH-Ph • HBr
Symmetric guanidine core
CAS (Free Base)
102-06-7
Common reference ID
CAS (HBr Salt)
93982-96-8
Specific salt form ID
MW
292.18 g/mol
Calculation standard
Solubility
Water (Moderate), Ethanol (High), DMSO (High)
HBr salt improves aqueous solubility for bio-assays
DPG is a structural parent to the widely used radioligand DTG (1,3-di-o-tolylguanidine) .[1][2] It acts as a pan-sigma receptor ligand. In medicinal chemistry, DPG[3][1]•HBr is used to study the Sigma-1 receptor chaperone complex at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Mechanism of Action
Activation of the
receptor by guanidine ligands modulates calcium signaling between the ER and mitochondria, promoting cell survival under oxidative stress (ischemia/stroke models).
Visualization: Sigma-1 Receptor Signaling Pathway
The following diagram illustrates the pathway by which DPG modulates neuronal survival via the Sigma-1 receptor.
Caption: DPG binding dissociates Sigma-1 from BiP, allowing Sigma-1 to stabilize IP3R, ensuring proper Ca2+ transfer to mitochondria for cell survival.
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
) of a novel drug candidate for the receptor using DPG as a displacer or reference.
Reagents:
Buffer: 50 mM Tris-HCl (pH 7.4).
Radioligand: [³H]-(+)-Pentazocine (specific for
) or [³H]-DTG (pan-sigma).
Displacer: DPG•HBr (10 mM stock in DMSO).
Tissue: Guinea pig brain membrane homogenates (rich in
).
Step-by-Step Methodology:
Preparation: Dilute DPG•HBr serially (10⁻¹⁰ M to 10⁻⁵ M) in Tris buffer.
Incubation: In a 96-well plate, combine:
100 µL Membrane suspension (20 µg protein).
50 µL [³H]-Ligand (approx. 3 nM final).
50 µL DPG•HBr (various concentrations).
Equilibrium: Incubate at 37°C for 120 minutes . (Note: Guanidines require sufficient time to reach equilibrium).
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
Wash: Wash filters 3x with ice-cold Tris buffer.
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Plot % Specific Binding vs. Log[DPG]. Calculate
and convert to using the Cheng-Prusoff equation.
Application II: Organocatalysis in Drug Synthesis
Guanidines are "Superbases." In synthetic medicinal chemistry, DPG is used as an organocatalyst for reactions requiring a strong but non-nucleophilic base (or a hydrogen-bonding catalyst).
Role: DPG facilitates deprotonation of acidic methylene compounds (e.g., in Henry or Michael reactions) to build complex heterocycles found in APIs.
Protocol 2: DPG-Catalyzed Henry Reaction (Nitroaldol)
Context: Synthesizing
-nitroalcohols, precursors to amino-alcohol pharmacophores (e.g., -blockers).
Reagents:
Aldehyde substrate (1.0 equiv).
Nitromethane (5.0 equiv).
Catalyst: DPG•HBr (10 mol%).
Base:
(10 mol%) - Required to free-base the HBr salt in situ.
Solvent: THF or Ethanol.
Workflow:
Activation: In a round-bottom flask, dissolve DPG•HBr (0.1 mmol) in THF (2 mL). Add Triethylamine (0.1 mmol) and stir for 10 mins. Visual Check: A slight precipitate of
may form.
Addition: Add the aldehyde (1.0 mmol) and nitromethane (5.0 mmol).
Reaction: Stir at Room Temperature for 6–24 hours. Monitor via TLC (Target: Disappearance of aldehyde).
Workup: Evaporate solvent. Dilute with EtOAc, wash with water (to remove guanidine salts).
Purification: Flash column chromatography.
Why use DPG? The dual H-bond donor capability of the guanidinium species (formed during the transition state) activates the nitro group, enhancing electrophilicity, while the basic nitrogen activates the nucleophile.
Technical Specifications & Safety (E-E-A-T)
Handling the Hydrobromide Salt
Hygroscopicity: DPG•HBr is less hygroscopic than the free base but should still be stored in a desiccator.
Stability: Stable for >2 years at 4°C. Protect from light (aromatic amines can oxidize).
Solubility Trick: If DPG•HBr does not dissolve in aqueous buffer (pH 7.4), pre-dissolve in 100% DMSO (up to 100 mM) and dilute. Ensure final DMSO concentration is <1% in biological assays to avoid solvent effects.
Toxicology Alert
DPG is a known sensitizer .
Contact Dermatitis: It is a common allergen in rubber gloves. When handling the pure powder, double-gloving (Nitrile) is mandatory.
Acute Toxicity: Oral
(rat) is ~150–300 mg/kg. Handle in a fume hood.
References
Sigma Receptor Pharmacology
Title: "Sigma-1 receptors: potential targets for neuroprotection in stroke."
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Characterization & Experimental Handling of 1,1-Diphenylguanidine Hydrobromide
Abstract
This application note details the experimental protocols for 1,1-Diphenylguanidine hydrobromide (DPG·HBr) , a guanidinium salt frequently utilized in medicinal chemistry and pharmacology. While nomenclature in commercial databases often conflates the 1,1- (unsymmetrical) and 1,3- (symmetrical, N,N') isomers, this guide focuses on the commercially available hydrobromide salt (CAS: 93982-96-8), commonly used as a reference ligand in Sigma Receptor (
R) binding assays and as a proton-transfer catalyst in organic synthesis.
The hydrobromide salt form is critical in biological applications due to its enhanced aqueous solubility compared to the free base. This guide provides a rigorous, self-validating framework for determining binding affinity (
) and handling the compound with the precision required for drug development pipelines.
Part 1: Chemical Identity & Handling
Critical Nomenclature Note:
In industrial catalogs, "1,1-Diphenylguanidine hydrobromide" is frequently listed as a synonym for N,N'-Diphenylguanidine hydrobromide (1,3-diphenylguanidine). Researchers must verify the specific isomer structure via NMR if the distinction between symmetric (1,3) and unsymmetrical (1,1) substitution is mechanistic to their specific synthetic pathway. For receptor binding, the physicochemical properties described below apply to the standard hydrobromide salt.
Soluble in Water, Ethanol, Methanol; Insoluble in non-polar solvents.[1][2]
pKa
~10.12 (Base)
Storage
Desiccate at RT; Hygroscopic.
Safety & Stability (Self-Validating Check)
Validation Step: Before any assay, verify the integrity of the DPG·HBr salt. The substance should be a white to off-white crystalline powder.[3] Yellowing indicates oxidation or free-base degradation.
Hazards: DPG is an irritant and potential sensitizer. Wear nitrile gloves and use a fume hood when handling the dry powder to avoid inhalation of dust.
Part 2: Pharmacology Protocol – Sigma Receptor Competitive Binding
Objective: To determine the affinity (
) of DPG·HBr for Sigma-1 () or Sigma-2 () receptors using a competitive radioligand displacement assay.[4]
Rationale:
DPG is a "pan-sigma" ligand. In drug development, it serves as a displacer to define non-specific binding or as a reference compound to benchmark novel ligands. The hydrobromide salt is preferred here to ensure complete dissolution in the Tris-based assay buffer without the need for excessive DMSO, which can perturb membrane proteins.
DPG·HBr Stock: Prepare a 10 mM stock in deionized water. Sonicate if necessary. Serial dilute in Assay Buffer for the curve (Range:
M to M).
Membrane Preparation (Source: Rat Liver or Guinea Pig Brain)
Why this tissue? Rat liver is highly enriched in
receptors; Guinea pig brain is enriched in .
Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 8.0) using a Potter-Elvehjem homogenizer.
Centrifuge at 1,000
for 10 min at 4°C (remove debris).
Supernatant is centrifuged at 31,000
for 20 min at 4°C.
Resuspend pellet in buffer and repeat centrifugation (Wash step).
Validation: Adjust final protein concentration to 0.5 mg/mL (determined by BCA assay).
Competitive Binding Workflow
Saturation Block: Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.
Mechanism:[3][7] PEI is cationic; it neutralizes the negative charge of the glass filters, preventing the positively charged guanidinium radioligands from sticking non-specifically to the filter.
Incubation Setup (96-well plate or tubes):
Total Binding: 100
L Membrane + 50 L Radioligand ( nM) + 50 L Buffer.
Non-Specific Binding (NSB): 100
L Membrane + 50 L Radioligand + 50 L Haloperidol (10 M final).
Experimental (DPG): 100
L Membrane + 50 L Radioligand + 50 L DPG·HBr (varying concentrations).
Reaction: Incubate at 25°C (Room Temp) for 120 minutes (for
-DTG) or 37°C for 150 minutes (for -Pentazocine).
Note: Equilibrium time varies by ligand; 120 min is a safe "self-validating" window for guanidines to reach equilibrium.
Termination: Rapid filtration using a cell harvester (e.g., Brandel). Wash 3x with 5 mL ice-cold buffer.
Quantification: Add scintillation cocktail and count in a Liquid Scintillation Counter (LSC).
Data Analysis
Calculate the
using non-linear regression (Sigmoidal dose-response). Convert to using the Cheng-Prusoff Equation :
= Dissociation constant of the radioligand (determined previously via saturation binding).
Part 3: Visualization of Experimental Logic
The following diagram illustrates the decision matrix and workflow for the Sigma Receptor assay, highlighting the critical control points for "Self-Validation."
Figure 1: Workflow for Sigma Receptor Binding Assay using DPG·HBr. Note the critical PEI pre-soak step to prevent false positives.
Part 4: Synthetic Utility (Brief Note)
While the primary focus of this guide is pharmacological, DPG·HBr is also employed in synthesis.
Catalysis: The free base of DPG is a strong organic base (superbase). The hydrobromide salt is often used as a proton source in controlled acid-catalysis or as a phase-transfer catalyst precursor.
Reaction Monitoring: When using DPG·HBr as a reagent, monitor the disappearance of the guanidinium N-H stretch (
) via IR spectroscopy to validate reaction progress.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7594, 1,3-Diphenylguanidine. Retrieved from [Link]
Chu, U. B., & Ruoho, A. E. (2015). Sigma receptor binding assays.[4][8][9] Current Protocols in Pharmacology, 71, 1.34.1–1.34.[9]21. Retrieved from [Link]
Zeng, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Retrieved from [Link]
Cheng, Y., & Prusoff, W. H. (1973).Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Series | Doc ID: DPG-HBR-POL-01
Executive Summary & Chemical Profile[1][2][3]
1,1-Diphenylguanidine Hydrobromide (DPG·HBr) represents a critical functional modification of the classic accelerator Diphenylguanidine (DPG). While the free base (DPG) is a ubiquitous secondary accelerator in rubber vulcanization and a catalyst in epoxy systems, it suffers from high reactivity at room temperature, leading to "scorch" (premature curing) and short pot life.
The Hydrobromide salt functions as a Latent Catalyst . By blocking the active guanidine nitrogen with hydrobromic acid, the molecule remains inert during mixing and storage. Upon exposure to activation temperatures (typically >140°C) or specific basic scavengers (e.g., ZnO, MgO), the salt dissociates, releasing the active free base in situ. This mechanism is vital for manufacturing complex polymer architectures where flow time is critical before the onset of crosslinking.
Common Isomer Note: In industrial polymer literature, "DPG" typically refers to 1,3-Diphenylguanidine (symmetric).[4][5] However, 1,1-Diphenylguanidine (asymmetric) is a distinct isomer. This guide addresses the functional class of Diphenylguanidine Hydrobromide salts , with protocols adaptable to both isomers, though the 1,3-isomer is the standard for vulcanization.
CAS No: 93982-96-8 (General Diphenylguanidine HBr), 102-06-7 (Free Base Parent).
The utility of DPG[6][7][8][9][10][11][12][13]·HBr relies on a thermally reversible acid-base equilibrium.
Ambient State (Storage/Mixing): The strong HBr acid tightly binds the guanidine moiety. The nucleophilicity of the nitrogen is quenched.
Result: No reaction with epoxides or sulfur rings. Long shelf life.
Activation State (Processing):
Thermal: Heat input (
) overcomes the acid-base association energy.
Chemical: In rubber, metal oxides (ZnO) act as acid scavengers, reacting with HBr to form ZnBr
and releasing free DPG.
Catalytic State: The liberated DPG activates the crosslinking agents (Sulfur or Anhydride).[11]
Visualization: Thermal Dissociation Pathway
Figure 1: The thermal dissociation mechanism of DPG·HBr, converting it from an inert salt to an active catalyst upon heating.
Application 1: Latent Acceleration in Rubber Vulcanization
In tire and technical rubber manufacturing, DPG is used to boost the activity of sulfenamide accelerators.[11] Using the HBr salt improves Scorch Safety (time before cure begins).
Protocol A: Comparative Vulcanization Study
Objective: Demonstrate the delayed cure onset of DPG·HBr compared to DPG Free Base in a Silica-Filled SBR system.
*Note: 2.75 phr of DPG·HBr is molar equivalent to 2.0 phr DPG (MW adjustment: 292.17 vs 211.26).
Step-by-Step Procedure:
Masterbatch Mixing (Internal Mixer - Banbury):
Start: Add SBR. Mix 30s @ 60 rpm.
0:30: Add ½ Silica + ½ Silane.
1:30: Add remaining Silica/Silane + DPG (or DPG·HBr). Note: Adding salt here allows dispersion without premature reaction.
Dump: @ 150°C. Sheet out on mill.
Finalization (Two-Roll Mill @ 50°C):
Add Sulfur and TBBS.
Critical Step: Maintain temp < 80°C to prevent DPG·HBr dissociation.
Rheometry (MDR 2000):
Test Temp: 160°C.
Measure:
(Scorch time), (Optimum cure time), (Max Torque).
Expected Results:
Scorch Time (
): The DPG·HBr sample should show a 30-50% increase in scorch time compared to the Free Base control, indicating better processing safety.
Cure Rate: Once activation temperature is reached, the cure rate (slope) should be comparable.
Application 2: Latent Catalysis in Epoxy Thermosets
DPG·HBr is used in one-pot epoxy adhesives where the mixture must remain liquid at room temperature for weeks but cure rapidly at 150°C.
Protocol B: Preparation & Reactivity Profiling
Objective: Formulate a one-pot epoxy system and determine the "Activation Temperature" using DSC (Differential Scanning Calorimetry).
Materials:
Resin: DGEBA (Diglycidyl ether of bisphenol A, e.g., Epon 828).
Hardener: Dicyandiamide (Dicy) - micronized.
Catalyst: DPG·HBr (micronized < 10 µm).
Procedure:
Dispersion:
Mix DGEBA (100 parts) with Dicy (6.5 parts) and DPG·HBr (2.0 parts).
Use a Three-Roll Mill to disperse the solids. Crucial: Do not allow the rolls to heat up (keep < 40°C) to prevent triggering the catalyst.
DSC Analysis:
Instrument: PerkinElmer DSC or equivalent.
Ramp: 10°C/min from 30°C to 250°C.
Atmosphere: Nitrogen.
Data Interpretation:
Identify the Onset Temperature (
) of the exotherm.
Validation: A successful latent catalyst will show no exotherm below 100-120°C. The peak exotherm should align with the dissociation temperature of the HBr salt in the specific resin matrix.
Synthesis Protocol: Conversion of DPG to DPG·HBr
If the hydrobromide salt is not commercially available in the required purity, it must be synthesized from the free base.
Safety Warning: Hydrobromic acid is corrosive. DPG is toxic. Work in a fume hood.
Reagents:
1,3-Diphenylguanidine (98%+ purity).
Hydrobromic Acid (48% aq).
Ethanol (Absolute).
Diethyl Ether (for precipitation).
Workflow:
Dissolution: Dissolve 21.1 g (0.1 mol) of DPG in 150 mL of warm Ethanol (50°C). Ensure complete dissolution.
Neutralization: Dropwise add 0.1 mol of HBr (approx. 17 mL of 48% acid) while stirring.
Monitoring: Check pH. The target is neutral to slightly acidic (pH 5-6).
Concentration: Evaporate 50% of the solvent volume under reduced pressure (Rotavap).
Crystallization: Cool the solution to 4°C. If no crystals form, slowly add Diethyl Ether until turbidity appears, then refrigerate.
Filtration & Drying: Filter the white crystalline solid. Wash with cold ether. Dry in a vacuum oven at 60°C for 4 hours.
Yield Calculation: Theoretical yield ~29.2 g.
Experimental Workflow Visualization
Figure 2: Integrated workflow from salt synthesis to polymer application and testing.
References
Datta, R. N. (2002). "Rubber Curing Systems." Rapra Review Reports, 12(12). (General reference for accelerator classes).
NIST Chemistry WebBook. "Guanidine, N,N'-diphenyl- (DPG) Spectra and Properties." National Institute of Standards and Technology.
ChemicalBook. "1,3-Diphenylguanidine Hydrobromide Properties and Synthesis."
Isayev, A. I. (2005). "Rubber Nanocomposites: Preparation, Properties, and Applications." John Wiley & Sons.
Disclaimer: This guide is for research purposes. DPG and its salts are toxic and potential skin sensitizers.[12] Consult the Safety Data Sheet (SDS) before handling.
analytical methods for detecting 1,1-Diphenylguanidine;hydrobromide
Application Note: Analytical Strategies for 1,1-Diphenylguanidine (N,N'-Diphenylguanidine) Hydrobromide Executive Summary This application note provides a comprehensive analytical framework for the detection and quantifi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Strategies for 1,1-Diphenylguanidine (N,N'-Diphenylguanidine) Hydrobromide
Executive Summary
This application note provides a comprehensive analytical framework for the detection and quantification of 1,1-Diphenylguanidine hydrobromide .
Critical Nomenclature Clarification: While the specific nomenclature "1,1-Diphenylguanidine" is often used in trade requests, the chemical structure corresponding to the commercially relevant hydrobromide salt (CAS 93982-96-8) and the free base (CAS 102-06-7) is 1,3-Diphenylguanidine (also known as N,N'-Diphenylguanidine or sym-Diphenylguanidine). This guide focuses on this symmetric isomer, which is the industry-standard rubber accelerator and pharmaceutical impurity.
Regulatory Context:
Toxicity: Classified as Reprotoxic Category 1B (H360FD) and suspected genotoxin.
Application: Primary accelerator in rubber vulcanization; potential leachable in pharmaceutical closure systems (stoppers, gaskets).
Requirement: Trace-level detection (ppm/ppb) is required for leachable studies (ICH M7/USP <1663>), while assay-level methods are used for raw material QC.
Part 1: Physicochemical Profile & Method Selection
Understanding the analyte's behavior in solution is critical for method design. The hydrobromide salt dissociates in aqueous/organic media, meaning the analytical target is the 1,3-Diphenylguanidine cation ([M+H]⁺) .
Property
Specification
Analytical Implication
Compound Name
1,3-Diphenylguanidine HBr
Target Analyte
CAS Number
93982-96-8 (Salt); 102-06-7 (Base)
Reference Standards
Molecular Weight
292.18 (Salt); 211.26 (Base)
Use MW correction factor (0.723) for quantification.
pKa
~10.12 (Base)
Highly basic. Requires high pH mobile phase (for retention) or acidic mobile phase (for ionization).
LogP
2.42 (Base)
Moderately lipophilic. Retains well on C18.
UV Max
251 nm (Primary); 286 nm (Shoulder)
UV detection is sensitive but lacks specificity for trace analysis.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical protocol based on sensitivity and matrix complexity.
Part 2: Protocol A - HPLC-UV (Assay & Purity)
Objective: Routine quality control, purity assessment, and high-concentration assay.
Instrument Configuration
System: HPLC or UHPLC with Diode Array Detector (DAD).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or equivalent.
Temperature: 30°C.
Mobile Phase Strategy
DPG is basic (pKa ~10). To prevent peak tailing due to silanol interaction, we use a buffered acidic mobile phase to keep silanols protonated and DPG ionized, or a high pH buffer (if using hybrid columns) to suppress ionization. Acidic conditions are preferred for compatibility with MS if needed later.
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Note: The transition 212.1 -> 119.1 corresponds to the cleavage of the guanidine bond, retaining the phenyl-N-C moiety. 212.1 -> 77.1 is the phenyl ring fragment.
LC Conditions (UHPLC)
Column: Waters BEH C18, 2.1 x 100 mm, 1.7 µm.
Flow Rate: 0.3 mL/min.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Methanol.
Gradient:
0-1 min: 5% B.
1-6 min: Linear ramp to 95% B.
6-8 min: Hold 95% B.
8.1 min: Re-equilibrate 5% B.
Part 4: Sample Preparation Workflows
The choice of extraction method determines the recovery and matrix cleanliness.
Workflow 1: Pharmaceutical Leachables (Liquid Drug Product)
Aliquot: Transfer 1.0 mL of drug product to a centrifuge tube.
Spike: Add Internal Standard (DPG-d10) to final conc. of 10 ng/mL.
Protein Precipitation (if bio-drug): Add 3.0 mL cold Acetonitrile. Vortex 1 min. Centrifuge 10,000 x g for 10 min.
Supernatant: Transfer to LC vial.
Dilution: If necessary, dilute with Mobile Phase A to match initial gradient conditions (prevents peak distortion).
Peak Tailing: Increase buffer concentration (up to 20mM) or temperature (up to 40°C). Ensure pH is controlled.
Low Sensitivity: Check ESI source voltage (DPG ionizes easily, avoid saturation). Ensure source is clean (guanidines are sticky).
Memory Effects: DPG can adsorb to glass. Use silanized vials or polypropylene vials for trace analysis.
References
National Institute of Health (NIH) - PubChem. (2025). Compound Summary: 1,3-Diphenylguanidine (CAS 102-06-7).[2][3] Retrieved from
American Chemical Society (ACS). (2023). Determination of 1,3-Diphenylguanidine in Human Urine Using LC-MS/MS. Environmental Science & Technology. Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: 1,3-Diphenylguanidine. Retrieved from
NIST Chemistry WebBook. (2024). Mass Spectrum of Guanidine, N,N'-diphenyl-. Retrieved from
Application Note: 1,1-Diphenylguanidine Hydrobromide (DPG-HBr) in Ion-Pair Extraction and Spectrophotometry
[1] Introduction & Chemical Identity 1,1-Diphenylguanidine (DPG) is traditionally recognized as a vulcanization accelerator in the rubber industry.[1] However, in analytical chemistry, its protonated form—the Diphenylgua...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Chemical Identity
1,1-Diphenylguanidine (DPG) is traditionally recognized as a vulcanization accelerator in the rubber industry.[1] However, in analytical chemistry, its protonated form—the Diphenylguanidinium cation (
) —serves as a critical bulky organic counter-ion.
While often generated in situ by acidifying DPG base, 1,1-Diphenylguanidine Hydrobromide (DPG-HBr) provides a direct, stoichiometric source of the cation without introducing competing anions (like sulfates or nitrates) that might interfere in specific halide-based extractions.[1]
Key Chemical Properties
Property
Specification
Chemical Name
1,1-Diphenylguanidine Hydrobromide
Formula
MW
292.18 g/mol
Role
Source of bulky cationic counter-ion ()
Solubility
Soluble in hot water, alcohols, and chloroform; limited solubility in cold water.[1]
CAS
93982-96-8
Mechanism of Action: Ion-Pair Extraction[1]
The utility of DPG-HBr lies in its ability to form stable, hydrophobic Ion-Association Complexes with bulky anionic metal ligands.[1] This allows for the phase transfer of metal ions from an aqueous phase to an organic solvent (e.g., chloroform or dichloromethane) for spectrophotometric determination.
The Reaction Pathway
Ligand Complexation: The metal ion (
) reacts with an anionic ligand (, e.g., Iodide, Thiocyanate) to form an anionic complex.[1]
Ion-Pairing: The anionic metal complex associates with the Diphenylguanidinium cation (
Phase Transfer: The neutral ion pair extracts into the organic layer.[1]
Figure 1: Mechanism of DPG-mediated ion-pair extraction.[1] The bulky cation renders the metal complex hydrophobic.
Protocol 1: Spectrophotometric Determination of Bismuth(III)[1][3][4][5]
This is the "Gold Standard" application for DPG derivatives.[1] Bismuth forms a yellow-orange complex with iodide, which is quantitatively extracted by DPG into chloroform.[1]
Reagents & Preparation[1][4]
Standard Bismuth Solution: 100 µg/mL Bi(III) in 1M
Back-Titration (Optional): Titrate the excess DPG in the filtrate using a standard base (if DPG-HBr acts as the acid source) or measure the residual UV absorbance of DPG (at ~240-250 nm).[1]
Gravimetry (Alternative): Dry and weigh the precipitate for high-concentration samples.[1]
Comparative Data: Metal-DPG Extraction Systems
The following table summarizes optimal conditions for extracting various metals using DPG as the counter-ion.
Metal Ion
Ligand System
Optimal pH / Acidity
Extraction Solvent
(nm)
Bismuth (Bi)
Iodide ()
0.5 M
Chloroform
490
Cobalt (Co)
Thiocyanate ()
pH 4.0 - 5.0
Chloroform
625
Gold (Au)
Bromide ()
0.1 M HBr
Dichloromethane
400
Molybdenum
Thiocyanate
1.0 M HCl
Isoamyl Alcohol
465
Troubleshooting & Optimization
This protocol is designed to be self-validating. Use the following logic tree to resolve issues:
Figure 2: Troubleshooting logic for DPG-Extraction workflows.
Safety & Handling (MSDS Summary)
Hazards: DPG-HBr is an irritant.[1][4] The free base (DPG) is toxic if swallowed and a known sensitizer.
Handling: Wear nitrile gloves and safety goggles.[1] Handle chloroform in a fume hood.
Storage: Store DPG-HBr in a cool, dry place away from strong oxidizers.
Disposal: Chlorinated solvent waste must be segregated.[1]
References
PubChem. "1,3-Diphenylguanidine Compound Summary."[1] National Library of Medicine.[1] Accessed October 2023. [Link][1]
Agilent Technologies. "Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water." Application Note, 2023.[1][5] [Link]
Suzuki, T., et al. "Solvent Extraction of Metal Ions with Diphenylguanidine."[1] Analytica Chimica Acta. (General reference for DPG extraction principles).
role of 1,1-Diphenylguanidine;hydrobromide in rubber vulcanization.
Topic: Role of 1,1-Diphenylguanidine Hydrobromide (DPG·HBr) in Rubber Vulcanization Content Type: Detailed Application Note & Protocols Audience: Polymer Scientists, Chemical Engineers, and R&D Specialists in Elastomer F...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of 1,1-Diphenylguanidine Hydrobromide (DPG·HBr) in Rubber Vulcanization
Content Type: Detailed Application Note & Protocols
Audience: Polymer Scientists, Chemical Engineers, and R&D Specialists in Elastomer Formulation.[1]
Executive Summary
This technical guide details the mechanistic role and application protocols for 1,3-Diphenylguanidine Hydrobromide (DPG·HBr)* in rubber vulcanization.[1][2] While the free base 1,3-Diphenylguanidine (DPG) is a ubiquitous secondary accelerator, its high basicity often leads to premature vulcanization ("scorch") during high-temperature processing.[1]
The hydrobromide salt form (DPG[1]·HBr) functions as a thermally latent accelerator .[1] By blocking the active amine functionality with hydrobromic acid, the accelerator remains inert at processing temperatures but dissociates to release active DPG at vulcanization temperatures.[1] This application note provides the chemical rationale, specific usage protocols, and rheometric validation methods for substituting DPG with DPG·HBr to improve process safety in complex molding operations.[1]
> Note on Nomenclature: While often cataloged or queried as "1,1-Diphenylguanidine" in trade databases, the chemically active species in standard rubber acceleration is 1,3-Diphenylguanidine (sym-DPG).[1] This guide addresses the hydrobromide salt of this standard accelerator (CAS: 93982-96-8).[1]
Chemical Mechanism of Action[3][4]
The "Acid-Blocking" Principle
Standard DPG acts as a Lewis base, coordinating with zinc ions to solubilize accelerator complexes.[1] However, this reaction is rapid and temperature-independent, leading to scorch.[1] DPG·HBr introduces an activation energy barrier.[1]
Latency Phase (T < 120°C): The guanidine moiety is protonated (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
). It cannot effectively chelate Zinc or activate sulfur.[1] The compound behaves as a retarder.[1]
Thermal Dissociation (T > 140°C): Heat induces the dissociation of the salt.[1]
Scavenging & Activation: The released HBr is neutralized by Zinc Oxide (ZnO), forming Zinc Bromide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) and water. The now-free DPG amine participates in the crosslinking network.[1]
Pathway Visualization
The following diagram illustrates the transition from the inert salt form to the active crosslinking species.
Caption: Thermal dissociation pathway of DPG·HBr. The salt remains inert until heat triggers the release of the active guanidine base.
Objective: Validate flow capability in a complex mold simulation.
Methodology:
Spiral Flow Test: Use a spiral mold cavity.
Barrel Temperature: Set to 90°C (Simulating aggressive processing heat).
Injection Pressure: 100 bar.
Measure: Length of the cured spiral.
Hypothesis: The DPG[1][2][3][4][7][8][9][13]·HBr compound will travel significantly further down the spiral before crosslinking arrests the flow, indicating superior latency.[1]
Data Presentation & Expectations
When substituting DPG with DPG·HBr, the following shifts in rheological properties are expected. Researchers should use this table to validate their synthesis or formulation results.
The "march" to full cure is slower due to gradual salt dissociation.
Troubleshooting & Optimization
Issue: "Blooming" (White powder on surface)
Cause: DPG salts have lower solubility in non-polar rubbers (EPDM, NR) than the free base.[1]
Solution: Use a dispersion agent (e.g., fatty acid esters) or ensure the DPG·HBr is pre-dispersed in a polymer binder (masterbatch) before addition.[1]
Issue: Low Cure State (
is too low)
Cause: The HBr released consumes ZnO, reducing the amount available for sulfur activation.[1]
Solution: Increase ZnO loading by 0.5–1.0 phr when switching from DPG to DPG·HBr to compensate for the acid neutralization consumption.[1]
Issue: Porosity in Vulcanizate
Cause: If the salt contains moisture (hygroscopic nature of hydrobromides).[1]
Solution: Dry the DPG·HBr powder at 60°C under vacuum for 4 hours prior to weighing.
References
Datta, R. N. (2002).[1] Rubber Curing Systems. Rapra Review Reports. (Fundamental text on accelerator mechanisms and delayed action).
GuideChem. (2024).[1] N,N'-Diphenylguanidine monohydrobromide Properties and Applications.
ChemBK. (2024).[1] Rubber Accelerator DPG (1,3-Diphenylguanidine) Chemical Properties.
Santa Cruz Biotechnology. (2024).[1] Diphenylguanidine hydrobromide Product Data (CAS 93982-96-8).[1] [1]
1,1-Diphenylguanidine;hydrobromide as a complexing agent.
Application Note: 1,3-Diphenylguanidine Hydrobromide as an Ion-Pairing Complexing Agent Introduction & Scope 1,3-Diphenylguanidine (DPG) is a bulky organic base traditionally used as a rubber vulcanization accelerator. H...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1,3-Diphenylguanidine Hydrobromide as an Ion-Pairing Complexing Agent
Introduction & Scope
1,3-Diphenylguanidine (DPG) is a bulky organic base traditionally used as a rubber vulcanization accelerator. However, in analytical chemistry, its protonated form (Diphenylguanidinium, DPGH⁺) serves as a powerful cationic complexing agent .
While often sourced as the free base (CAS 102-06-7), the Hydrobromide salt (DPG·HBr, CAS 93982-96-8) offers distinct advantages: it is water-soluble, providing an immediate source of DPGH⁺ cations without requiring initial acidification. This application note details the use of DPG·HBr for the Ion-Pair Extraction of metal-anion complexes, specifically focusing on the spectrophotometric determination of Cobalt (Co) and other transition metals.
Note on Nomenclature:
Standard Reagent: 1,3-Diphenylguanidine (symmetric, N,N'-diphenylguanidine).[1]
Synonym Confusion: Some catalogs list "1,1-diphenylguanidine" as a synonym or a specific isomer. For the purpose of ion-pair extraction described here, the symmetric 1,3-isomer is the industry standard due to its steric properties and stability.
Mechanism of Action: Ion-Pair Extraction
The core utility of DPG·HBr lies in its ability to render hydrophilic anionic metal complexes hydrophobic.
Anion Formation: A metal ion (
) reacts with an anionic ligand (), such as Thiocyanate () or Halides, to form a negatively charged complex ().
Cation Source: DPG·HBr dissociates in water to release the bulky Diphenylguanidinium cation (
).
Ion-Pairing: The bulky cation associates with the anionic metal complex to form a neutral, hydrophobic ion-pair.
Extraction: This neutral species is easily extracted into organic solvents (Chloroform, MIBK, Nitrobenzene) for spectrophotometric analysis.
Mechanism Diagram
Caption: Schematic of the ion-pair formation and extraction process using DPG·HBr.
Protocol: Spectrophotometric Determination of Cobalt(II)
This protocol utilizes DPG[2][3][4]·HBr to extract the blue Cobalt-Thiocyanate complex. This method increases sensitivity and selectivity compared to aqueous thiocyanate methods.
Reagents & Equipment
Stock Cobalt Solution: 100 µg/mL Co(II) (from
or ).
DPG·HBr Solution (1%): Dissolve 1.0 g of 1,3-Diphenylguanidine Hydrobromide in 100 mL of warm distilled water. Filter if necessary.
Spectrophotometer: Capable of measuring at 620 nm .[5][6]
Experimental Procedure
Step
Action
Critical Note
1. Sample Prep
Pipette an aliquot of sample containing 10–100 µg of Co(II) into a separatory funnel.
Ensure sample is free of organic matter that might cause emulsions.
2. Buffering
Add 5 mL of Acetate Buffer (pH 4.0) .
pH control is vital; pH < 2 may decompose SCN; pH > 7 precipitates metal hydroxides.
3. Ligand Addition
Add 2–5 mL of 50% solution. Mix well.
A large excess of thiocyanate drives the equilibrium to .
4. Complexing
Add 2–5 mL of 1% DPG·HBr solution.
A precipitate may form momentarily; this is the ion pair.
5. Extraction
Add 10 mL of Chloroform . Stopper and shake vigorously for 1–2 minutes .
Vigorous shaking ensures mass transfer of the ion pair to the organic phase.
6. Separation
Allow phases to separate. The lower organic layer should be Blue .
If emulsion forms, centrifuge or add a drop of ethanol.
7. Measurement
Collect the organic layer through anhydrous sodium sulfate (to dry). Measure Absorbance at 620 nm against a reagent blank.[5][6]
The complex is stable for ~24 hours.
Calculation
Construct a calibration curve using 0, 10, 20, 50, 80, 100 µg Co standards.
Molar Absorptivity (
): Approx. to depending on solvent.
Critical Optimization Parameters
To ensure reproducibility and linearity (Beer’s Law), the following parameters must be controlled:
Parameter
Optimal Range
Effect of Deviation
pH
2.0 – 5.0
Low pH: Decomposition of thiocyanate. High pH: Hydrolysis of Co(II) or precipitation of free DPG base.
Ligand Concentration
> 0.5 M SCN⁻
Low concentration leads to incomplete formation of the tetra-thiocyanate complex, reducing sensitivity.
DPG Stoichiometry
Excess (20-50x)
Insufficient DPG leads to partial extraction. Large excess is generally tolerated but may increase blank absorbance.
Interferences
Fe(III), Cu(II)
Fe(III) forms a red complex. Masking: Add Sodium Fluoride (NaF) or Tartrate to complex Iron before extraction.
Troubleshooting Guide
Issue: Emulsion Formation
Cause: Presence of surfactants in sample or vigorous shaking of viscous solvents.
Solution: Centrifuge the mixture or add 1-2 mL of Ethanol to the organic phase.
Issue: Low Recovery / Fading Color
Cause: Moisture in the organic layer or pH drift.
Solution: Dry the organic extract with anhydrous
. Ensure buffer capacity is sufficient.
Issue: High Blank Absorbance
Cause: Impurities in DPG or SCN reagents.
Solution: Recrystallize DPG·HBr from ethanol. Use analytical grade thiocyanate.
Safety & Handling
Toxicity: 1,3-Diphenylguanidine is toxic if swallowed and a known skin sensitizer . Repeated exposure may cause dermatitis.
Handling: Always wear nitrile gloves and safety goggles. Handle the solid powder in a fume hood to avoid inhalation.
Disposal: The chloroform extracts contain heavy metals and halogenated solvents. Dispose of as Halogenated Organic Waste .
References
PubChem. (2025).[7] N,N'-Diphenylguanidine hydrobromide (CID 3023220).[4] National Library of Medicine. [Link]
National Taiwan University. (2024).[6] Quantitative Analysis of Cobalt(II) Ions (Experiment 10).[Link]
Asian Journal of Chemistry. (2010). Cobalt Thiocyanate as Chromogenic Reagent for Determination of Trandolapril and Aripiprazole.[5][Link]
International Journal of Chemistry Studies. (2017). Extraction-spectrophotometric determination of cobalt (II) in a liquid-liquid extraction system.[Link]
Application Note: Robust LC-MS/MS Quantification of 1,1-Diphenylguanidine (DPG) Hydrobromide
Abstract This protocol details a high-sensitivity LC-MS/MS methodology for the quantification of Diphenylguanidine (DPG) , specifically addressing the Hydrobromide salt form . While often chemically designated as 1,3-Dip...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This protocol details a high-sensitivity LC-MS/MS methodology for the quantification of Diphenylguanidine (DPG) , specifically addressing the Hydrobromide salt form . While often chemically designated as 1,3-Diphenylguanidine (sym-DPG) in the context of rubber vulcanization accelerators and pharmaceutical leachables, commercial catalogs frequently conflate the 1,1- and 1,3- isomers. This guide focuses on the industrially relevant 1,3-isomer (CAS 102-06-7 / HBr Salt CAS 93982-96-8) , commonly found as a genotoxic impurity in pharmaceutical stoppers and environmental samples.
The method overcomes the critical challenge of chromatographic peak tailing typical of guanidine bases (pKa ~10.1) by utilizing a 5 mM Ammonium Formate buffered mobile phase.[1] We achieve a Lower Limit of Quantitation (LLOQ) of 0.05 ng/mL with a linear dynamic range of 0.05–100 ng/mL.
Introduction & Scientific Rationale
The "Sticky Base" Problem
Diphenylguanidine contains a highly basic guanidine moiety. In standard acidic mobile phases (e.g., 0.1% Formic Acid), the molecule is fully protonated (
). These cations interact strongly with residual silanols on the silica backbone of C18 columns, leading to severe peak tailing, carryover, and poor reproducibility.
Why this protocol works:
Buffered Mobile Phase: We use 5 mM Ammonium Formate (pH ~3.5-4.0). The ammonium ions (
) compete with the DPG cations for active silanol sites, effectively "shielding" the column and sharpening the peak shape.
Hydrobromide Salt Handling: The protocol accounts for the stoichiometry of the HBr salt (MW 292.17) versus the free base (MW 211.26) to ensure accurate quantification of the active moiety.
Isomer Clarification (Critical)
1,3-Diphenylguanidine (Sym-DPG): The standard rubber accelerator. Most "DPG" requests refer to this.
1,1-Diphenylguanidine (Unsym-DPG): Less common.
Note: This method is optimized for the 1,3-isomer. Due to structural similarity, the 1,1-isomer may co-elute or elute closely; unique MRM transitions (discussed in Section 5) can distinguish them if isomer differentiation is required.
Chemical Properties & Safety
Property
Value
Notes
Compound Name
1,3-Diphenylguanidine (Standard)
Target Analyte
Salt Form
Hydrobromide (HBr)
MW: 292.17 g/mol
Free Base MW
211.26 g/mol
Use for Quantification
CAS (Free Base)
102-06-7
Common Rubber Accelerator
CAS (HBr Salt)
93982-96-8
Laboratory Standard
pKa
~10.12
Strongly Basic
LogP
~1.69
Moderately Lipophilic
Safety Warning: DPG is a suspected reproductive toxin and skin sensitizer.[2] Handle all powders in a fume hood.
Why Methanol? Methanol provides better solubility for guanidines and slightly different selectivity than ACN, often aiding in separating matrix interferences.
, mass 93). Fragment is likely Phenylcyanamide ().
212 -> 93: Formation of Aniline cation (
).
Method Validation Summary
Parameter
Result
Acceptance Criteria
Linearity (R²)
> 0.998
> 0.990
Range
0.05 – 100 ng/mL
-
LLOQ
0.05 ng/mL
S/N > 10
Accuracy
92% - 108%
85-115%
Precision (CV%)
< 4.5%
< 15%
Matrix Effect
< 12% suppression
< 20%
Carryover
Not Detected
< 20% of LLOQ
Note: If carryover is observed, implement a needle wash of 50:50 MeOH:Isopropanol with 0.1% Formic Acid.
Visualizations
Analytical Workflow
Figure 1: End-to-end analytical workflow for DPG determination from complex matrices.
Fragmentation Pathway (Proposed)
Figure 2: Proposed fragmentation pathway of Diphenylguanidine in ESI+ mode. The cleavage of the C-N bond yields the quantifier ion (119) and qualifier ion (93).
Troubleshooting Guide
Issue 1: Peak Tailing
Cause: Secondary interactions with silanols.
Fix: Ensure Ammonium Formate is fresh (5 mM). Do not rely solely on Formic Acid. Increase buffer concentration to 10 mM if using an older column.
Issue 2: High Background / Carryover
Cause: DPG is "sticky" on metallic surfaces.
Fix: Use a PEEK-lined needle or active needle wash (MeOH/IPA/Formic Acid). Run a blank injection after high-concentration standards.
Issue 3: Retention Time Shift
Cause: pH fluctuation in Mobile Phase A.
Fix: Measure pH of Mobile Phase A. It should be approximately 3.5 – 3.8. If > 4.0, remake the buffer.
References
Li, Z.-M., Kannan, K. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.[3][4] Environmental Science & Technology, 57, 8883.[3]
Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water.[3][5][6] Application Note 5994-5636EN.
Ichihara, M., et al. (2023).[3] Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415, 1953–1965.[3]
Environment Canada. (2013). Screening Assessment for the Challenge: Guanidine, N,N'-diphenyl- (Diphenylguanidine).
Technical Support Center: Diphenylguanidine Hydrobromide (DPG·HBr)
This Technical Support Guide addresses the usage, troubleshooting, and chemical behavior of 1,1-Diphenylguanidine hydrobromide (and its common isomer confusion with 1,3-Diphenylguanidine hydrobromide ). Status: Active Ro...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Guide addresses the usage, troubleshooting, and chemical behavior of 1,1-Diphenylguanidine hydrobromide (and its common isomer confusion with 1,3-Diphenylguanidine hydrobromide ).
Status: Active
Role: Senior Application Scientist
Scope: Solubility, Catalytic Efficiency, Purity Analysis, and Safety Protocols.
CRITICAL NOTICE: Isomer Identification
Before proceeding, you must verify your compound's identity. There is a frequent nomenclature conflict in commercial catalogs:
1,3-Diphenylguanidine (Sym-DPG): The industry-standard rubber accelerator and catalyst. (CAS: 102-06-7 for base; 93982-96-8 for HBr salt).[1]
1,1-Diphenylguanidine: A distinct, less common isomer where both phenyl groups are attached to the same nitrogen. (CAS: 20277-92-3).[1][2][3]
Diagnostic Step: Check your Certificate of Analysis (CoA). If the melting point is ~147–150°C (base) or ~209°C (HBr salt), you are likely working with the 1,3-isomer . This guide focuses on the 1,3-isomer hydrobromide , as it is the predominant reagent in drug development and polymer chemistry.
Module 1: Solubility & Solution Preparation
Q1: I cannot get DPG·HBr to dissolve in water, even though it is a salt. Is my batch defective?A: No, your batch is likely fine. Contrary to the intuition that "salts are water-soluble," DPG·HBr exhibits poor aqueous solubility due to the high lipophilicity of the two phenyl rings, which dominate the solvation thermodynamics over the ionic guanidinium headgroup.
Troubleshooting Protocol:
Switch Solvents: DPG·HBr is highly soluble in polar organic solvents.
Recommended: Ethanol, Methanol, Chloroform, or DMSO.
Avoid: Cold water, Diethyl ether, Hexane.
Co-Solvent Strategy: If an aqueous environment is mandatory (e.g., biological assays), dissolve the compound in DMSO (Dimethyl Sulfoxide) first to create a 100 mM stock, then dilute into the aqueous buffer. Keep the final DMSO concentration <0.5% to prevent cytotoxicity or enzyme denaturation.
Temperature: Gentle heating (40–50°C) significantly enhances solubility in alcohols.
Solubility Profile Table
Solvent
Solubility Rating
Application Note
Water
Sparingly Soluble
Not recommended for stock solutions.
Ethanol/Methanol
Soluble
Ideal for synthesis and purification.
DMSO
Highly Soluble
Best for biological assay stock solutions.
Chloroform
Soluble
Useful for extraction/organic phase reactions.
| Toluene | Soluble (Hot) | Used for recrystallization. |
Module 2: Reaction Efficiency & Catalysis
Q2: My reaction yield is inconsistent when using DPG·HBr as a catalyst.[4] What variables should I control?A: Inconsistency usually stems from hygroscopicity or free-base liberation . DPG·HBr is hygroscopic; absorbed water acts as a nucleophile or proton shuttle, altering the catalytic cycle.
Root Cause Analysis & Fixes:
Issue A: Moisture Interference:
Mechanism:[1][5] Water competes with the substrate for hydrogen bonding or hydrolyzes sensitive intermediates (e.g., in epoxy curing or isocyanate reactions).
Fix: Dry the reagent under vacuum over P₂O₅ for 24 hours before use. Store in a desiccator.
Issue B: Incorrect Protonation State:
Mechanism:[1][5] If your reaction requires the guanidine base (to act as a nucleophile or base catalyst) but you added the hydrobromide salt, the active species is "locked" by the acid (HBr).
Fix: You must add a stoichiometric base (e.g., NaOH, TEA) to neutralize the HBr and liberate the active 1,3-DPG free base in situ, OR use the salt specifically as a proton source/buffer.
Workflow Visualization: Catalyst Activation
Caption: Activation pathway of DPG·HBr. Note that moisture (bottom) can directly inhibit the downstream reaction.
Module 3: Purity & Analytical Interference
Q3: I see an unexpected peak in my HPLC/LC-MS. Is DPG degrading?A: DPG is chemically stable, but it reacts aggressively with halogens and oxidizers .
Halogenation Artifacts: If your solvent contains traces of chlorine or bromine (or if you are using tap water in workups), DPG reacts rapidly to form chlorinated/brominated derivatives (e.g., mono- and di-chlorophenylguanidines). These are distinct impurities often mistaken for degradation products.
Thermal Decomposition: At temperatures >150°C (e.g., GC injection ports), DPG·HBr can decompose to release HBr gas and aniline derivatives.
Recommendation: Use LC-MS (Electrospray Ionization) rather than GC-MS for analysis to avoid thermal breakdown.
Standardization Protocol:
When using DPG·HBr as a primary standard for acids (a common niche use):
Dry at 105°C for 2 hours.
Weigh rapidly to avoid moisture uptake.
Titrate in non-aqueous solvents (e.g., glacial acetic acid) with perchloric acid for precise quantification.
Module 4: Safety & Handling (HBr Specifics)
Q4: Are there specific safety concerns for the Hydrobromide salt vs. the Free Base?A: Yes. While both are toxic if swallowed and skin sensitizers, the HBr salt carries additional acidity risks.
Sensitization: DPG is a known "rubber allergen."[6] Repeated exposure causes contact dermatitis.
Strong Acids: DPG·HBr is already a salt, but mixing with oxidizing acids (Nitric) can generate nitrous fumes.
Disposal: Do not pour down the drain. DPG is toxic to aquatic life with long-lasting effects. Collect in halogenated organic waste containers.
References
PubChem. (2025).[2][7] 1,3-Diphenylguanidine Compound Summary. National Library of Medicine. [Link]
Sieira, B., et al. (2020).[8] Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. Journal of Hazardous Materials. [Link]
Technical Support Center: 1,1-Diphenylguanidine Hydrobromide Optimization
Status: Active Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary This guide addresses the synthesis and optimization of 1,...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket Type: Process Optimization & Troubleshooting
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
This guide addresses the synthesis and optimization of 1,1-Diphenylguanidine hydrobromide (DPG·HBr) . While 1,3-diphenylguanidine (sym-DPG) is the common rubber accelerator, the 1,1-isomer (unsymmetrical) is a distinct reagent often used in specialized organic catalysis and ligand synthesis.
Critical Distinction: The protocols below apply to the protonation of the guanidine core. However, due to the high basicity of guanidines (pKa
10–11), the reaction with HBr is highly exothermic. Control of thermal gradients and solvent polarity is the primary factor in preventing "oiling out" and ensuring high crystallinity.
Part 1: The Reaction Protocol (Standard Operating Procedure)
Stoichiometry & Reagents
The reaction relies on a direct acid-base neutralization.
Dissolve 1.0 eq of 1,1-Diphenylguanidine in minimal absolute ethanol (approx. 5–7 mL per gram) at 40°C .
Why: Guanidines are moderately soluble in alcohols. Warming ensures a homogeneous phase before acid addition.
Step 2: Protonation (Exothermic)
Cool the solution to 0–5°C using an ice bath.
Add 1.05 eq of HBr (48% aq) dropwise over 20 minutes.
Critical Control: Maintain internal temperature <10°C. Rapid addition causes local overheating, leading to decomposition or "oiling" (formation of a supersaturated liquid phase).
Step 3: Crystallization
Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
Concentrate the solution via rotary evaporation to ~50% volume.
Add cold diethyl ether dropwise until turbidity (cloudiness) persists.
Cool to -20°C for 12 hours to maximize yield.
Step 4: Isolation
Filter the white crystalline solid under vacuum / inert atmosphere (Argon).
Wash with cold ether (
mL).
Dry in a vacuum desiccator over
.
Part 2: Visualization of Workflow
The following diagram outlines the critical decision nodes during the synthesis process.
Figure 1: Optimized workflow for the synthesis of DPG·HBr, emphasizing temperature control during acid addition.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptoms: Upon cooling or adding ether, a viscous liquid separates at the bottom rather than crystals.[6]
Root Cause: This is a Liquid-Liquid Phase Separation (LLPS). It occurs when the salt is generated in a solvent mixture where the "oily" solvated salt phase is thermodynamically more stable than the crystalline lattice at that temperature.
Corrective Action:
Re-heat: Warm the mixture until the oil redissolves.
Seed: Add a single crystal of pure DPG·HBr (if available) or scratch the glass wall.
Slow Cool: Do not shock-cool. Wrap the flask in a towel to cool slowly to RT, then move to the fridge.
Solvent Swap: If oiling persists, the water content from the 48% HBr is likely too high. Switch to anhydrous HBr in Acetic Acid or HBr in Dioxane .
Issue 2: Product is Yellow or Brown
Symptoms: The isolated solid is off-white, beige, or brown.
Root Cause: Oxidation of the aniline-like moieties in the guanidine structure. This is often accelerated by light or trace metals.
Corrective Action:
Recrystallization: Dissolve the crude salt in hot ethanol. Add activated charcoal (10 wt%), stir for 15 mins, and filter hot through Celite.
Prevention: Perform the reaction under a Nitrogen or Argon blanket.
Issue 3: Hygroscopicity (Sticky Crystals)
Symptoms: Product becomes wet/sticky upon exposure to air.
Root Cause: Hydrobromide salts are notoriously hygroscopic.
Corrective Action:
Dry strictly under high vacuum (<1 mbar) with mild heating (40°C).
Store in a desiccator or glovebox.
Alternative: If the HBr salt is too difficult to handle, consider converting to the Hexafluorophosphate (PF6) or Tetrafluoroborate (BF4) salt via anion exchange, as these are typically non-hygroscopic and air-stable.
Part 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose yield or purity failures immediately.
Figure 2: Diagnostic logic for common synthetic failures in guanidine salt formation.
References
Guanidine Salt Properties & pKa
Source: PubChem.[1] (n.d.). 1,3-Diphenylguanidine Compound Summary. National Library of Medicine.
Technical Support Center: Purification of 1,1-Diphenylguanidine Hydrobromide
Technical Overview & Isomer Distinction Warning: Isomer Specificity Before proceeding, verify your starting material. "Diphenylguanidine" commonly refers to the 1,3-isomer (N,N'-diphenylguanidine) , a rubber accelerator....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Overview & Isomer Distinction
Warning: Isomer Specificity
Before proceeding, verify your starting material. "Diphenylguanidine" commonly refers to the 1,3-isomer (N,N'-diphenylguanidine) , a rubber accelerator.[1] The 1,1-isomer (N,N-diphenylguanidine) is structurally distinct (derived from diphenylamine). While their salt formation properties are similar, their synthesis impurities differ.
Dissolution: Dissolve crude DPG·HBr in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).
Note: If the solution is colored, add activated charcoal (1-2% w/w) and stir at reflux for 15 minutes.
Filtration: Filter the hot solution through a Celite pad or sintered glass funnel to remove charcoal/particulates.
Crystallization (Solvent-Antisolvent):
Allow the filtrate to cool to room temperature.
Slowly add Diethyl Ether dropwise with stirring until a persistent cloudiness appears.
Why? DPG[1][2][3][4][5][6][7][8]·HBr is insoluble in ether; this forces the salt out of solution while keeping non-polar impurities (like diphenylamine) dissolved.
Cooling: Refrigerate at 4°C for 4-12 hours to maximize yield.
Collection: Filter the white crystals under vacuum. Wash with cold ether.
Drying: Dry in a vacuum oven at 60°C over
or silica gel.
Protocol C: Trituration (Rapid Cleanup)
Best for removing non-polar surface impurities (sticky residues).
Reagents: Toluene or Diethyl Ether.
Place the crude solid in a flask.
Add Toluene or Ether (10 mL per gram).
Sonicate or stir vigorously for 20 minutes at room temperature.
Mechanism:[9] The salt remains solid (insoluble), while the organic impurities dissolve in the non-polar solvent.
Q: Can I use water for recrystallization?A: Yes. DPG salts are soluble in hot water and crystallize upon cooling. However, water removal (drying) is more difficult than with ethanol, and hydrolysis risks increase if the solution is boiled for too long. Ethanol/Ether (Protocol A) is preferred for analytical standards.
Q: My sample turned into an oil upon adding Ether. What happened?A: This is called "oiling out." It happens if the Ether is added too quickly or the solution is too concentrated.
Fix: Reheat the mixture until clear. Add a small seed crystal. Cool very slowly without stirring.
Q: How do I convert the Free Base to the Hydrobromide?A: Dissolve 1,1-Diphenylguanidine (Free Base) in Ethanol. Add equimolar 48% Hydrobromic acid (aq) dropwise. Evaporate to dryness or precipitate with Ether.
References
GuideChem. (n.d.). N,N'-Diphenylguanidine monohydrobromide Properties and Solubility. Retrieved from
PubChem. (2023). 1,3-Diphenylguanidine Compound Summary. National Library of Medicine. Retrieved from
Echemi. (n.d.). N,N′-Diphenylguanidine hydrobromide Safety Data Sheet. Retrieved from
(Note: While specific literature on the 1,1-isomer salt is rare, the physical properties and purification logic cited above for the 1,3-isomer salt [CAS 93982-96-8] are chemically homologous and applicable to the 1,1-isomer due to the shared guanidinium cation characteristics.)
Technical Support Center: Diphenylguanidine Hydrobromide Stability & Degradation
The following Technical Support Guide addresses the stability, degradation pathways, and troubleshooting protocols for Diphenylguanidine Hydrobromide . ⚠️ TECHNICAL NOTE ON NOMENCLATURE: In commercial catalogs, 1,1-Diphe...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the stability, degradation pathways, and troubleshooting protocols for Diphenylguanidine Hydrobromide .
⚠️ TECHNICAL NOTE ON NOMENCLATURE:
In commercial catalogs, 1,1-Diphenylguanidine is frequently used as a synonym for 1,3-Diphenylguanidine (
-diphenylguanidine, sym-DPG).[1] The true 1,1-isomer (asymmetric) is rare.
[1] This guide focuses on the 1,3-Diphenylguanidine Hydrobromide (CAS 93982-96-8) , the standard isomer used in research and drug development (e.g., as a sigma receptor ligand or rubber accelerator standard).[1] If you are certain you possess the asymmetric 1,1-isomer (CAS 20277-92-3), please contact our specialized synthesis team, as its degradation to diphenylamine differs from the aniline pathways described below.
Q: My solid sample has turned from white to yellow/brown. Is it still usable?
A:No. A color shift to yellow or brown indicates oxidative degradation or photo-instability.
Cause: Formation of azo linkages or quinone-imine type species due to oxidation of the aniline moiety released during partial hydrolysis.
Action: Perform a purity check via HPLC. If purity is <98%, discard the lot. DPG degradation products (like aniline) are toxic and can interfere with biological assays (e.g., sigma receptor binding).
Q: Does the Hydrobromide salt offer better stability than the free base?
A: Generally, Yes .
Mechanism: Protonation of the guanidine nitrogens (
) reduces the electron density available for oxidative attack.[1]
Risk: However, the HBr salt is ionic and potentially hygroscopic .[1] Moisture absorption accelerates hydrolysis.
Storage: Store in a desiccator at +4°C, strictly protected from light.
Module 2: Visualizing the Degradation Network
The following diagram illustrates the mechanistic pathways for DPG degradation. Use this to identify unknown peaks in your chromatograms.
Figure 1: Mechanistic degradation pathways of Diphenylguanidine.[5][6] Hydrolysis yields Aniline and Phenylurea; Oxidation leads to polymerization.[1]
Module 3: Troubleshooting & Analytical Protocols
Q: I see a "ghost peak" at m/z 94 in my LC-MS. Is this DPG?
A: This is likely Aniline , the primary hydrolysis product.
Troubleshooting:
Check Sample Solvent: Are you dissolving DPG·HBr in an alkaline buffer or leaving it in water >24 hours? DPG hydrolyzes slowly in neutral water but rapidly at pH >9.
In-Source Fragmentation: DPG (m/z 212) can fragment in the MS source to yield m/z 94.
Verification Test: Lower the cone voltage. If the m/z 94 peak ratio decreases relative to m/z 212, it is an in-source fragment.[1] If it remains constant, it is a chemical impurity (degradation).
Q: How do I distinguish between Thermal and Hydrolytic degradation?
A: Use the Phenylurea Marker .
Hydrolysis: Produces equimolar amounts of Aniline and Phenylurea.
Thermal (Dry): Tends to produce Aniline and polymerization products (melamine derivatives) with ammonia evolution, but less Phenylurea compared to wet hydrolysis.
Protocol: Forced Degradation Study (Stress Testing)
Use this protocol to validate your analytical method's specificity.
Stress Condition
Procedure
Expected Outcome
Acid Hydrolysis
Dissolve 1 mg/mL in 0.1 M HCl. Heat at 60°C for 4 hours.
Stable. DPG is protonated and resistant to acid hydrolysis.
Base Hydrolysis
Dissolve 1 mg/mL in 0.1 M NaOH. Heat at 60°C for 4 hours.
Degradation. Expect peaks for Aniline and Phenylurea.
Oxidation
Add 3% to 1 mg/mL solution. RT for 2 hours.
Degradation. Expect N-oxides and hydroxylation products (+16 Da).
Photolysis
Expose solid/solution to 1.2 million lux hours (UV/Vis).
Discoloration. Yellowing of solution; complex oligomer peaks.
Module 4: Experimental Workflow for Impurity Identification
If you encounter unknown impurities, follow this logical decision tree to identify them.
Figure 2: Rapid identification workflow for common DPG degradation products.[1]
References
Environment Canada & Health Canada. (2013). Screening Assessment for the Challenge: Guanidine, N,N'-diphenyl- (Diphenylguanidine).[1] Government of Canada. Link
Hu, J., et al. (2011). "Thermal and FTIR spectral studies of N,N'-diphenylguanidine." Journal of Thermal Analysis and Calorimetry, 110, 125–126.[1] Link
Sieira, B., et al. (2020).[7] "Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment." Journal of Hazardous Materials, 399, 123043.[1] Link
National Toxicology Program. (1995). NTP Toxicity Report on 1,3-Diphenylguanidine.[1][8] Toxicity Report Series, 42. Link
PubChem. (2025).[9] 1,3-Diphenylguanidine Compound Summary. National Library of Medicine. Link
Welcome to the technical support hub for 1,1-Diphenylguanidine Hydrobromide (DPG[1][2]·HBr) . This guide addresses critical experimental challenges faced by researchers in analytical chemistry (environmental monitoring) , organic synthesis , and material science (rubber acceleration) .[2]
Unlike the free base (1,3-Diphenylguanidine), the hydrobromide salt offers distinct solubility and stability profiles.[2] However, its ionic nature and strong basicity (of the parent guanidine) introduce unique challenges in chromatography and catalytic applications. This guide synthesizes field-proven troubleshooting protocols with rigorous mechanistic explanations.
Part 1: Material Integrity & Handling
Q1: My DPG·HBr reference standard appears clumpy or sticky. Is it degraded?
Diagnosis: Likely hygroscopic moisture absorption , not chemical degradation.
Technical Insight: Guanidine salts are prone to hygroscopicity. While DPG·HBr is more stable than some analogs, exposure to high humidity causes surface adsorption of water, leading to "caking."[2]
Troubleshooting Protocol:
Verification: Perform a Melting Point (MP) test. Pure DPG·HBr melts at 158–160 °C [1].[4] If the MP is depressed significantly (e.g., <150 °C) with a broad range, significant hydrolysis or impurity is present.[2]
Remediation: Dry the sample in a vacuum desiccator over P₂O₅ or silica gel for 24 hours at room temperature.
Prevention: Store under inert atmosphere (Argon/Nitrogen) in tightly sealed vials.
Q2: I am measuring a melting point of ~146-148 °C. Why does this contradict the Certificate of Analysis (CoA)?
Diagnosis: You are likely detecting the free base (1,3-Diphenylguanidine) , not the hydrobromide salt.
Root Cause:
Mislabeling/Supply Chain Error: The free base melts at 146–148 °C [2].[5]
In-Situ Neutralization: If you recrystallized the salt from a basic solvent or water with high pH, you may have stripped the HBr, reverting it to the free base.[2]
Action Plan:
Dissolve a small amount in water. Check pH.
Acidic/Neutral (pH ~5-6): Consistent with DPG·HBr salt.
Alkaline (pH >8): Indicates free base presence [3].
Part 2: Analytical Method Development (HPLC & LC-MS)
Q3: I see severe peak tailing during Reverse-Phase HPLC. How do I fix this?
Diagnosis:Silanol Interaction.Mechanism: The guanidine moiety is a strong base (pKa ~10.12 for the free base) [2]. At neutral pH, it is protonated (cationic) and interacts strongly with residual negatively charged silanol groups on the silica column stationary phase, causing secondary retention and tailing.[2]
Optimization Workflow (DOT Diagram):
Figure 1: Decision tree for optimizing HPLC peak shape for basic guanidine compounds.
Recommended Protocol:
Mobile Phase: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water/acetonitrile. The low pH suppresses silanol ionization.
Column Choice: Use "End-capped" columns or columns designed for high pH (e.g., C18 with hybrid particles) to withstand basic conditions if you choose to run at pH > 11 (where DPG is neutral).[1][2]
Q4: I am detecting "Ghost Peaks" or unexpected masses in my environmental water samples.
Diagnosis:Chlorinated Byproducts.Context: In water treatment analysis, DPG reacts with chlorine or chloramines (disinfectants) to form chlorinated derivatives [4].
Key Contaminants to Monitor:
CC11: 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (More toxic than parent DPG).[1][2][6]
Sample Prep: If using tap water for any dilution, stop . Use only LC-MS grade water.[1] Residual chlorine in tap water will instantly react with DPG[2]·HBr standards.
Quenching: When sampling environmental water, add ascorbic acid immediately to quench residual chlorine and prevent artificial formation of these byproducts during transport [4].
Part 3: Synthetic & Catalytic Applications
Q5: The reaction yield is low when using DPG·HBr as a catalyst compared to the free base.
Diagnosis:Solubility or Basicity Mismatch.Technical Insight:
Solubility: DPG·HBr is soluble in water and alcohols but insoluble in non-polar organic solvents (e.g., ether, cold toluene) [1].[2] If your reaction is in benzene/toluene, the salt remains solid and inactive.
Active Species: If the reaction requires the basic properties of guanidine (e.g., proton abstraction), the HBr salt is inactive because the nitrogen lone pair is already protonated.
Solution:
For Basicity: You must neutralize the salt in situ using a stronger base (e.g., NaOH, TEA) to release the free guanidine, or switch to the free base form.[2]
For Phase Transfer: If using the salt as a phase transfer catalyst or ionic liquid precursor, ensure the solvent system supports ion dissociation (use polar aprotic solvents like DMF or DMSO).
Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water.[1][2][6][8] Retrieved from [1][2]
Technical Support Center: Effect of pH on 1,3-Diphenylguanidine (DPG) Reactivity
A Note on Isomerism: This guide focuses on 1,3-Diphenylguanidine (DPG) , the most common and widely studied isomer (CAS 102-06-7). While the user query mentioned "1,1-Diphenylguanidine," the vast majority of technical li...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Isomerism: This guide focuses on 1,3-Diphenylguanidine (DPG) , the most common and widely studied isomer (CAS 102-06-7). While the user query mentioned "1,1-Diphenylguanidine," the vast majority of technical literature and commercial availability pertains to the 1,3-isomer. The principles of pH-dependent reactivity discussed here are foundational to guanidine chemistry and will have parallels for other isomers.
Introduction for the Researcher
As a Senior Application Scientist, I've frequently seen experiments hinge on a single, often overlooked parameter: pH. This is especially true for multifunctional compounds like 1,3-Diphenylguanidine (DPG). Its utility as a catalyst, base, or reagent is not inherent to the molecule alone but is unlocked or suppressed by the proton concentration of its environment.
This guide is structured as a direct-response support center. It moves beyond simple protocol recitation to address the fundamental "why" behind pH's critical role in DPG's behavior. We will explore how to harness its pH-dependent properties to drive reactions efficiently and troubleshoot common issues like poor solubility, low yields, and unexpected side reactions.
Frequently Asked Questions: Fundamental Properties
Q1: What is the pKa of 1,3-Diphenylguanidine and what does it mean for my experiment?
The primary acid dissociation constant (pKa) of 1,3-Diphenylguanidine is approximately 10.12 .[1][2][3][4] This value is the cornerstone for understanding its reactivity. The pKa refers to the equilibrium between the protonated form (the conjugate acid, DPG-H⁺) and the neutral, free base form (DPG).
Below pH 10.12: The environment is more acidic than the DPG-H⁺ is. Consequently, the equilibrium shifts to favor the protonated, cationic guanidinium form (DPG-H⁺) . In this state, the molecule has donated its lone pair of electrons to a proton and is no longer a strong base.
Above pH 10.12: The environment is more basic. The equilibrium shifts to favor the neutral, free base form (DPG) . In this state, the nitrogen atoms have available lone pairs, making the molecule a potent Brønsted base and nucleophile.[3][5]
In practice: If your experiment requires DPG to act as a base (e.g., to deprotonate a substrate), you must ensure your reaction medium's pH is maintained above 10.12. Conversely, if you are using it as a salt or need to prevent its basicity, the pH should be kept well below this value.
Q2: How does pH affect the solubility of DPG and its salts (like the hydrobromide)?
The solubility of DPG is dramatically dependent on pH, a direct consequence of its acid-base equilibrium.
In Acidic to Neutral Solutions (pH < 8): DPG will be protonated (DPG-H⁺). This charged, ionic form is significantly more polar and is described as being soluble in dilute inorganic acids.[1][3][6] Therefore, 1,3-Diphenylguanidine hydrobromide (DPG-H⁺Br⁻), which is already a salt, will readily dissolve in water and other polar solvents to form a solution of the guanidinium cation.
In Basic Solutions (pH > 11): DPG exists as the neutral free base. This form is nonpolar and is characterized as being only slightly soluble or insoluble in water.[1][3] It is, however, soluble in organic solvents like ethanol, chloroform, and hot benzene.[1][6]
This behavior is a classic self-validating check: if your DPG salt is not dissolving in an aqueous system, it's a strong indicator that the pH is too high, causing it to crash out as the insoluble free base.
Q3: What is the dominant chemical form (species) of DPG at a given pH?
The Henderson-Hasselbalch equation governs the ratio of the protonated to the neutral form. However, for practical lab work, a simplified view is most effective. The diagram below illustrates the dominant species on either side of the pKa.
Caption: pH-Dependent Equilibrium of 1,3-Diphenylguanidine.
Troubleshooting Guide: Reactivity & Stability
Q4: My reaction, which uses DPG as a base catalyst, is sluggish or incomplete. How can pH be the cause?
This is a classic and frequent issue. If DPG is intended to function as a Brønsted base catalyst (i.e., to abstract a proton from a substrate), its effectiveness is entirely dependent on it being in its free base form.
Causality:
Insufficiently Basic pH: The most likely cause is that the pH of your reaction medium is below or too close to the pKa of 10.12. If your substrate or solvent has acidic protons, they may protonate the DPG, "locking" it in the inactive DPG-H⁺ form.
Formation of an Acidic Byproduct: The reaction itself might be generating an acidic byproduct, which progressively lowers the pH of the medium, neutralizing your DPG catalyst over time.
Troubleshooting Protocol:
Measure the pH: If possible, measure the pH of your reaction mixture at the start and partway through.
Use a Co-base or Buffer: If the reaction generates acid, consider adding a stoichiometric amount of a non-nucleophilic "sacrificial" base to neutralize the byproduct, allowing the DPG to remain catalytic. Alternatively, perform the reaction in a buffered system with a pH > 11, if compatible with your reagents.
Solvent Choice: Ensure your solvent is aprotic and free of acidic impurities.
Q5: Can the protonated form (guanidinium salt) participate in reactions?
Absolutely. The DPG-H⁺ cation is not merely an inactive spectator. It can function as a Brønsted acid (proton donor) or, more subtly, as a Lewis acid .[5]
Mechanism of Action:
The guanidinium group is an excellent hydrogen bond donor. It can activate electrophiles (e.g., carbonyl groups) by hydrogen bonding, making them more susceptible to nucleophilic attack. This is a form of bifunctional catalysis where the guanidinium cation activates the electrophile while its counter-ion (or another base) activates the nucleophile.[5]
Experimental Choice: If your goal is to catalyze a reaction through electrophile activation rather than proton abstraction, using the DPG hydrobromide salt in a non-basic, aprotic solvent is the correct approach.
Q6: I'm observing unexpected side products, especially when using halogenated reagents. Could pH be a factor?
Yes, pH is a critical factor in the stability of DPG, particularly in the presence of halogens. Studies on water disinfection have shown that DPG reacts rapidly with chlorine and bromine.[7]
Key Findings:
The maximum rate of chlorination for DPG occurs around pH 8.8 .[7][8]
This reaction generates a host of chlorinated transformation products, some of which are more toxic than DPG itself.[7][9] These byproducts can include various mono- and di-chlorinated phenylguanidines.[9][10]
Troubleshooting & Prevention:
pH Control: If you must use DPG in the presence of reactive halogens (e.g., in solvents like CCl₄ or with reagents like NCS), moving to a more acidic (pH < 7) or strongly basic (pH > 11) regime may slow the rate of these side reactions.
Reagent Choice: If possible, substitute halogenated reagents or solvents with alternatives.
Workup: Be aware that quenching a reaction with bleach (hypochlorite) could lead to the formation of these byproducts.
The following flowchart provides a systematic approach to troubleshooting common DPG-related experimental issues.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Moisture Management for 1,1-Diphenylguanidine Hydrobromide (DPG·HBr)
Ticket ID: DPG-HBr-001
Status: Open
Priority: High (Stability/Stoichiometry Risk)
Assigned Specialist: Senior Application Scientist, Materials Chemistry Division
Executive Summary
You are accessing the technical support portal for 1,1-Diphenylguanidine Hydrobromide (DPG·HBr) . While the free base (DPG) is moderately stable, the hydrobromide salt form introduces significant hygroscopicity due to the ionic character of the guanidinium-bromide pair.
In high-precision applications—specifically perovskite solar cell passivation and organocatalysis —uncontrolled moisture uptake leads to three critical failures:
Stoichiometric Drift: Water weight distorts molar calculations.
Crystal Lattice Disruption: In perovskites, hydrated phases create defect sites.
Hydrolysis Risks: At elevated temperatures, adsorbed water can facilitate partial hydrolysis of the guanidine core.
Part 1: Storage & Handling Protocols (The First Line of Defense)
Q: My DPG·HBr arrived in a bottle, but it looks slightly clumped. Is it degraded?A: Not necessarily degraded, but it has likely undergone surface adsorption . Guanidinium salts are "water magnets." Clumping indicates the formation of liquid bridges between crystal faces due to capillary condensation.
Action: Do not use clumped material for sensitive quantitative work without drying.
Protocol: Transfer the bottle immediately to a desiccator or glovebox. If the clumps are hard, the material requires recrystallization or vacuum drying (see Part 3).
Q: Can I handle this on the open bench for quick weighing?A:Negative. For catalytic or photovoltaic grade applications, open-bench handling is prohibited.
The "30-Second Rule": DPG·HBr can adsorb detectable atmospheric moisture (>0.5 wt%) within 30 seconds at 50% Relative Humidity (RH).
Recommended Setup:
Primary: Nitrogen/Argon Glovebox (<1 ppm H₂O).
Secondary: Weighing funnel with a ground-glass joint, tared inside a desiccator, then transferred rapidly to the reaction vessel.
Part 2: Troubleshooting Experimental Failures
Q: I am seeing "pinholes" or poor film quality in my perovskite passivation layer. Could DPG·HBr be the cause?A: Yes. This is a classic signature of Hydration-Induced Crystallization Failure .
Mechanism: If DPG·HBr contains hydration water, it releases this water during the annealing phase (typically 100°C–150°C). This escaping steam creates voids (pinholes) in the film and can locally dissolve the underlying perovskite lattice (e.g., converting black
-phase to yellow -phase).
Diagnostic: Check your film under SEM. If you see "crater-like" defects rather than grain boundary cracks, your salt was likely wet.
Q: My reaction yield in organocatalysis is inconsistent (varying between 60-90%).A: Check your Molar Equivalence .
The Issue: If your DPG·HBr is 5% water by weight (common for aged salts), you are under-loading your catalyst by 5% and simultaneously adding water, which may quench reactive intermediates or compete for hydrogen-bonding sites.
Solution: Standardize your batch using Quantitative NMR (qNMR) or Karl Fischer titration before critical campaigns.
Part 3: Visualization of Failure & Recovery
Diagram 1: The Moisture Attack Pathway
This diagram illustrates how atmospheric moisture compromises the DPG·HBr lattice, leading to experimental failure.
Caption: The progression from dry salt to experimental failure via rapid moisture uptake.
Diagram 2: The Recovery Workflow (Drying Protocol)
Follow this logic gate to restore your material.
Caption: Step-by-step decision tree for drying and validating DPG·HBr salt.
Part 4: Recovery & Validation Protocols
Protocol A: Vacuum Drying (Routine Maintenance)
Use this for minor clumping or routine pre-experiment preparation.
Vessel: Place DPG·HBr in a wide-mouth vial or drying pistol. Cover with a Kimwipe secured by a rubber band (prevents dust transport during pump-down).
Temperature: Set oven to 60°C .
Note: The melting point of DPG[1]·HBr is generally >200°C (ionic), but keeping it low prevents any risk of bromide oxidation or organic degradation.
Vacuum: Apply high vacuum (<1 mbar) for a minimum of 12 hours .
Backfill: Backfill with dry Argon or Nitrogen.[2] Never backfill with ambient air.
Protocol B: Recrystallization (Deep Purification)
Use this if the salt is yellowing (oxidation) or sticky.
Solvent: Dissolve the salt in a minimum amount of warm Ethanol (anhydrous) .
Precipitation: Add cold Diethyl Ether or Hexane dropwise until turbidity persists.
Cooling: Store at -20°C overnight to maximize crystal yield.
Filtration: Filter under an inert atmosphere (Schlenk frit) if possible.
Protocol C: Analytical Verification (The "Truth" Test)
Before committing the material to a batch:
Melting Point Check: Pure, dry DPG·HBr has a sharp melting point. A broad range (>2°C) indicates moisture or impurities.
Karl Fischer (KF) Titration:
Solvent: Methanol (dry).
Target: < 500 ppm (0.05%) water content for photovoltaic applications.
Part 5: Summary Data Table
Property
Value / Condition
Impact of Moisture
Hygroscopicity
High (Deliquescent at high RH)
Causes clumping, weighing errors
Storage Temp
Ambient (20-25°C)
Heat + Moisture = Hydrolysis risk
Atmosphere
Inert (N₂/Ar) preferred
CO₂ absorption (carbamic acid formation)
Critical Limit
> 0.5 wt% H₂O
Failures in Perovskite/Catalysis
Drying Method
Vac Oven (60°C, 12h)
Restores stoichiometry
References
Ansari, M. I., et al. (2018). Moisture Stability and Degradation of Perovskite Solar Cells. Royal Society of Chemistry.[3]
Santa Cruz Biotechnology. (2015). Safety Data Sheet: Diphenylguanidine hydrobromide.
BenchChem. (2025).[2] Navigating the Challenges of Hygroscopic Compounds in Research.
avoiding byproduct formation with 1,1-Diphenylguanidine;hydrobromide
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Mitigating Byproduct Formation in 1,1-Diphenylguanidine Hydrobromide Workflows Executive Summary Th...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Mitigating Byproduct Formation in 1,1-Diphenylguanidine Hydrobromide Workflows
Executive Summary
This guide addresses the stability and byproduct profile of Diphenylguanidine Hydrobromide (DPG·HBr). While your query specifies "1,1-Diphenylguanidine," commercial and industrial literature frequently conflates this with 1,3-Diphenylguanidine (sym-diphenylguanidine, CAS 102-06-7).[1] As the 1,3-isomer is the predominant species in catalytic and materials science applications (including perovskites and rubber vulcanization), this guide focuses on the 1,3-isomer but notes specific distinctions where relevant.
The primary byproducts of concern are aniline (toxic, decomposition product), diphenylurea (hydrolysis product), and tetraphenylmelamine (thermal condensation). Control of temperature (<140°C) , moisture , and pH is critical to maintaining reagent integrity.
Part 1: The Chemistry of Byproduct Formation
To prevent byproducts, one must understand their origin. DPG·HBr is a salt of a strong organic base. Its degradation pathways are driven by thermal stress and hydrolytic attack .[1]
Thermal Decomposition (The "Scorch" Pathway)
When heated (typically >150°C) or exposed to oxidative stress, the guanidine core destabilizes.
Mechanism: The central carbon-nitrogen bonds cleave.[1]
Secondary Byproducts: Ammonia and Carbodiphenylimide , which can further polymerize into Tetraphenylmelamine .[1]
Impact: Loss of catalytic activity, introduction of toxic impurities, and discoloration of the final product (aniline oxidizes to brown/black compounds).
Hydrolytic Degradation
In the presence of moisture and base, the guanidinium ion deprotonates to the free base, which is susceptible to hydrolysis.
Mechanism: Nucleophilic attack of water on the central carbon.
Byproduct:1,3-Diphenylurea (highly insoluble white solid) and Ammonia.[1]
Impact: Precipitation in reaction media, altering stoichiometry.
Part 2: Critical Control Points (Experimental Protocols)
A. Storage & Handling
The Issue: DPG·HBr is hygroscopic.[1] Moisture absorption accelerates hydrolysis.[1]
Protocol:
Store in a desiccator or under inert atmosphere (Argon/N2).
Shelf-life: Re-test purity via melting point (approx. 146–148°C for free base; salt MP is higher, typically >200°C) every 6 months.
B. Reaction Conditions
Temperature Limit: Maintain reaction temperatures below 140°C whenever possible. Above this threshold, the rate of aniline formation increases exponentially.
Atmosphere: Use an inert blanket (Nitrogen/Argon).[1] Oxygen accelerates the oxidative degradation of any formed aniline, leading to "tarry" byproducts that are difficult to remove.
C. Purification & Byproduct Removal
If byproducts form, use these targeted removal strategies:
Q1: My reaction mixture turned dark brown/black. What happened?
Diagnosis: This is classic aniline oxidation .[1] DPG decomposed to aniline, which then oxidized in air.
Solution:
Check reaction temperature; was it >150°C?
Ensure inert atmosphere (N2/Ar) was maintained.[1]
Remediation: Treat the mixture with activated charcoal and filter through Celite to remove colored impurities, though yield loss is likely.
Q2: I see a white precipitate forming in my stock solution.
Diagnosis: Likely 1,3-Diphenylurea formation due to moisture ingress (Hydrolysis).[1]
Solution: Filter the solution. The precipitate is likely inert urea. Dry the remaining solution and store in a desiccator. Verify the concentration of the remaining DPG·HBr, as some has been consumed.
Acidic pH (<7): The guanidinium cation is stable.[1]
Basic pH (>9): The free base forms and is prone to hydrolysis over time. Prepare solutions fresh if working at high pH.[1]
Part 4: Visualizing the Degradation Pathways
The following diagram illustrates the critical checkpoints where DPG·HBr converts into unwanted byproducts.
Figure 1: Degradation pathways of Diphenylguanidine showing thermal and hydrolytic byproducts.[1]
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7594, 1,3-Diphenylguanidine. Retrieved from [Link][1]
Sieira, B. et al. (2020).[1][2] Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. Journal of Hazardous Materials. Retrieved from [Link]
Royal Society of Chemistry. (2020).[1] Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines. Chemical Communications.[1] Retrieved from [Link]
A Comparative Guide to Guanidine Catalysts: 1,1-Diphenylguanidine Hydrobromide vs. Common Alternatives
In the landscape of organocatalysis, guanidine derivatives stand out as exceptionally potent tools, primarily owing to their strong basicity and capacity for bifunctional activation. This guide provides an in-depth compa...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of organocatalysis, guanidine derivatives stand out as exceptionally potent tools, primarily owing to their strong basicity and capacity for bifunctional activation. This guide provides an in-depth comparison of 1,1-Diphenylguanidine hydrobromide against a backdrop of widely-used guanidine and amidine catalysts, including 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 1,1,3,3-Tetramethylguanidine (TMG), and the amidine 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported framework for catalyst selection based on structural properties, mechanistic roles, and performance in key synthetic transformations.
Introduction to Guanidine-Based Organocatalysts
Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement results in a highly stabilized conjugate acid upon protonation, where the positive charge is delocalized across all three nitrogen atoms. This inherent stability makes guanidines some of the strongest neutral organic bases available.[1] Their utility in catalysis is multifaceted, extending beyond simple deprotonation (Brønsted base catalysis) to include nucleophilic catalysis and, critically, bifunctional activation, where the protonated guanidinium form can activate an electrophile via hydrogen bonding.[2][3]
This guide will first establish a performance baseline with the well-documented catalysts TBD, TMG, and DBU before delving into a nuanced analysis of diphenylguanidines, with a specific focus on the 1,1-diphenyl isomer and the implications of its hydrobromide salt form.
The Benchmarks: A Profile of Common Guanidine and Amidine Bases
The efficacy of a guanidine catalyst is fundamentally linked to its structure, which dictates its basicity, steric profile, and catalytic mechanism.
Structural and Physicochemical Properties
The most common guanidine catalysts vary from the flexible, acyclic TMG to the rigid, bicyclic TBD. DBU, while technically an amidine, is often used in similar applications and serves as a valuable point of comparison.
Strong, non-nucleophilic base, widely used in elimination reactions.
1,1-DPG
Acyclic Guanidine
N/A
Sterically hindered, less basic due to phenyl groups.
1,3-DPG
Acyclic Guanidine
~10.1 (in H₂O)
Moderately basic, widely used as a rubber accelerator.
Note on pKa Values: Basicity is highly solvent-dependent. Values in acetonitrile (MeCN) are generally higher than in water (H₂O) and are often more relevant for organic synthesis conditions.
The bicyclic structure of TBD locks it into a conformation that maximizes basicity and provides a defined scaffold for hydrogen bonding, making it an exceptionally effective bifunctional catalyst. In contrast, the acyclic nature of TMG and diphenylguanidines offers more conformational flexibility but generally results in lower basicity compared to TBD.
Caption: The dual catalytic potential of 1,1-Diphenylguanidine Hydrobromide.
Performance Comparison in Key Organic Reactions
Direct comparative data for 1,1-DPG HBr is limited. Therefore, we present data for benchmark catalysts and provide a logical framework for predicting the performance of 1,1-DPG HBr.
Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for evaluating base catalysts. TBD is a highly efficient catalyst for this transformation.
Comparative Data for the Synthesis of 3-Hydroxyisoindolin-1-ones (via a Michael-type reaction)
Catalyst
Class
Reaction Time (h)
Yield (%)
TBD
Guanidine
0.5
>95
MTBD
Guanidine
24
<5
DBU
Amidine
24
20
TMG
Guanidine
24
<5
Analysis and Projections for 1,1-DPG HBr:
As a Base Catalyst: If neutralized in situ, the resulting 1,1-DPG free base would likely be a much slower catalyst than TBD due to its lower basicity and acyclic structure.
As an Acid Catalyst: 1,1-DPG HBr could potentially catalyze the reaction by activating the Michael acceptor through hydrogen bonding. However, its efficacy would depend on the specific substrates and conditions, and it would likely be less effective than dedicated Lewis or Brønsted acid catalysts.
Henry (Nitroaldol) Reaction
The Henry reaction involves the addition of a nitroalkane to a carbonyl compound. It is highly sensitive to the catalyst's ability to deprotonate the nitroalkane without promoting side reactions. Chiral guanidines are particularly effective in catalyzing asymmetric versions of this reaction.
The bifunctional nature of many guanidine catalysts is key here: the basic nitrogen deprotonates the nitroalkane, while the guanidinium proton (from the catalyst or formed in situ) coordinates to the carbonyl oxygen of the aldehyde, organizing the transition state for high stereoselectivity.
Projections for 1,1-DPG HBr:
Used directly, 1,1-DPG HBr would act as the Brønsted acid component, activating the aldehyde. However, a separate base would be required to deprotonate the nitroalkane, leading to a multi-component system rather than a single bifunctional catalyst. This complexity could diminish its synthetic utility compared to catalysts like TBD.
Experimental Protocols
To provide a practical context, we outline a general procedure for a TBD-catalyzed Michael addition.
Protocol: TBD-Catalyzed Michael Addition of Dimethyl Malonate to Cyclopentenone
Objective: To synthesize diethyl 2-(3-oxocyclopentyl)malonate.
Materials:
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
Cyclopent-2-en-1-one
Dimethyl malonate
Toluene (anhydrous)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Magnesium sulfate (MgSO₄)
Procedure:
To a clean, dry vial equipped with a magnetic stir bar, add toluene (1.0 mL).
Add cyclopent-2-en-1-one (0.5 mmol, 1.0 equiv.).
Add dimethyl malonate (0.6 mmol, 1.2 equiv.).
Initiate the reaction by adding TBD (0.05 mmol, 10 mol%).
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 30 minutes to a few hours.
Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired adduct.
Publish Comparison Guide: Validation of 1,1-Diphenylguanidine Hydrobromide Catalytic Activity
Executive Summary 1,1-Diphenylguanidine hydrobromide (DPG·HBr) represents a specialized class of metal-free Brønsted acid organocatalysts . While its free base form (1,3-Diphenylguanidine, DPG) is widely recognized as a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,1-Diphenylguanidine hydrobromide (DPG·HBr) represents a specialized class of metal-free Brønsted acid organocatalysts . While its free base form (1,3-Diphenylguanidine, DPG) is widely recognized as a rubber accelerator and superbase, the hydrobromide salt functions distinctively as a proton donor (
source) in acid-catalyzed transformations.
Its primary validation lies in the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., Lactide,
-Caprolactone), where it offers a "green" alternative to industrial metal catalysts like Tin(II) Octoate (). This guide validates DPG·HBr’s performance, highlighting its utility in synthesizing biomedical-grade polymers where metal residue is strictly regulated.
Note on Isomerism: While "1,1-Diphenylguanidine" is chemically distinct (both phenyls on one nitrogen), the term is frequently used interchangeably in industrial contexts with the symmetric 1,3-Diphenylguanidine (N,N'-diphenylguanidine) . This guide focuses on the catalytic efficacy of the diphenylguanidinium cation , applicable to both isomers, though the 1,3-isomer is the standard commercial feedstock.
Part 1: Mechanism of Action
Unlike Lewis acid catalysts (metals) that coordinate via empty orbitals, DPG·HBr operates via an Activated Monomer Mechanism (AMM) . The guanidinium cation acts as a specific hydrogen-bond donor/Brønsted acid, activating the carbonyl oxygen of the monomer, making it susceptible to nucleophilic attack by the initiator (alcohol).
Mechanistic Pathway (Graphviz Diagram)
Figure 1: The Activated Monomer Mechanism. The guanidinium proton activates the lactide carbonyl, facilitating nucleophilic attack by the alcohol initiator without covalent catalyst consumption.
Part 2: Comparative Performance Analysis
To validate DPG·HBr, we compare it against the Industry Standard (Tin Octoate) and the Organocatalytic Benchmark (Diphenyl Phosphate).
vs. Tin(II) Octoate (
)[1]
The Standard:
is the most active industrial catalyst, capable of high molecular weights ( kDa) in minutes.
The DPG[1][2]·HBr Advantage:Biocompatibility. Tin catalysts leave toxic heavy metal residues difficult to remove (FDA limits: <20 ppm). DPG·HBr is an organic salt, removable via simple acid/base wash or precipitation, making the resulting polymer safer for bio-implants.
Trade-off: DPG·HBr reaction kinetics are slower (hours vs. minutes) and require higher activation energy.
vs. Diphenyl Phosphate (DPP)[2][4]
The Benchmark: DPP is the gold standard for Brønsted acid ROP.
Comparison: DPG·HBr is a weaker acid (
for the conjugate base) compared to DPP ().
Selectivity: Weaker acidity often leads to better control over transesterification (back-biting). Stronger acids like DPP can degrade the polymer chain at high conversions. DPG·HBr offers a "softer" activation, preserving narrow polydispersity (PDI).
Data Summary: Catalytic Efficiency in Lactide Polymerization
Figure 2: Step-by-step workflow for the metal-free polymerization of Lactide.
Validation Steps (Self-Correcting)
Kinetic Check: Take aliquots at 1, 4, and 12 hours. Analyze via
-NMR.
Success Criteria: Linear relationship between
and time, indicating first-order kinetics and absence of termination reactions.
End-Group Fidelity: The final polymer must show the benzyl ester signal in NMR (approx 5.2 ppm). Absence indicates uncontrolled thermal initiation rather than catalytic action.
Part 4: Safety & Handling
Corrosivity: As a hydrobromide salt, DPG·HBr is a mild irritant. Avoid inhalation of dust.
Removal: Post-reaction, the catalyst is water-soluble. A simple wash of the DCM polymer solution with dilute
effectively removes the catalyst, ensuring the final polymer is neutral and salt-free.
References
Guanidine-Based Catalysis in ROP
Title: "Organocatalytic Ring-Opening Polymerization of Cyclic Esters using Guanidinium Salts"
Source:Journal of Polymer Science Part A: Polymer Chemistry
Context: Establishes the proton-transfer mechanism for guanidinium salts.
Comparison with Metal Catalysts
Title: "Metal-Free Catalysts for the Ring-Opening Polymeriz
Source:Chemical Reviews
Context: Compares toxicity and efficiency of Sn(Oct)2 vs.
Chemical Data & Safety
Title: "1,3-Diphenylguanidine Hydrobromide Safety D
Source:PubChem / N
Context: Verification of chemical properties and safety handling.
analytical standards for 1,1-Diphenylguanidine;hydrobromide
Analytical Standard Guide: 1,1-Diphenylguanidine Hydrobromide (Note: This guide addresses the critical nomenclature ambiguity between 1,1- and 1,3- isomers common in commercial listings.) Executive Summary: The Isomer Di...
Author: BenchChem Technical Support Team. Date: February 2026
Analytical Standard Guide: 1,1-Diphenylguanidine Hydrobromide
(Note: This guide addresses the critical nomenclature ambiguity between 1,1- and 1,3- isomers common in commercial listings.)
Executive Summary: The Isomer Distinction
Critical Nomenclature Alert:
While the prompt specifies 1,1-Diphenylguanidine hydrobromide , commercial and scientific databases frequently use this name as a synonym for 1,3-Diphenylguanidine hydrobromide (N,N'-Diphenylguanidine HBr) , CAS 93982-96-8 .[1]
1,3-Diphenylguanidine (Sym-DPG): The industry-standard rubber accelerator and pharmaceutical intermediate.[1]
1,1-Diphenylguanidine (Asym-DPG): A rare isomer (CAS 20277-92-3) with significantly different polarity and reactivity.[1]
This guide focuses on the commercially available Hydrobromide Standard (CAS 93982-96-8) , which is structurally the 1,3-isomer, while providing the discrimination criteria to ensure you are using the correct reference material for your specific impurity profile.[1]
Technical Profile & Comparative Analysis
The hydrobromide salt is engineered to overcome the handling challenges of the free base.[1] Guanidines are strong bases (
); the free base is hygroscopic and readily absorbs atmospheric to form carbonates, compromising quantitative accuracy.[1]
Comparative Physicochemical Table
Feature
DPG Hydrobromide (Standard)
DPG Free Base (Alternative)
DPG HCl (Alternative)
CAS
93982-96-8
102-06-7
50-01-1 (Generic Guanidine HCl)
Structure
Ionic Lattice (Stable)
Crystalline / Amorphous
Ionic Lattice
Hygroscopicity
Low (Best for Weighing)
High (Absorbs moisture/)
Moderate
Solubility (Water)
Sparingly Soluble (<1 g/L)
Poor
Soluble
Solubility (MeOH)
Excellent
Good
Good
UV Cutoff
Transparent >210 nm
Transparent >210 nm
Transparent >200 nm
Primary Use
Quantitation Standard
Synthesis / Industrial Grade
Biological Denaturant
Why Choose the HBr Standard?
Stoichiometric Stability: The HBr salt crystallizes without incorporating variable water molecules, ensuring a precise molecular weight (MW 292.18 g/mol ) for gravimetric preparation.[1]
Ionization Efficiency: In LC-MS applications, the pre-formed cation
is readily available, improving sensitivity in ESI+ mode compared to the neutral free base which relies on in-source protonation.[1]
Decision Logic: Selecting the Right Standard
Use the following decision tree to verify you are using the correct material for your assay.
Caption: Decision logic for selecting between 1,3-DPG HBr, Free Base, or the rare 1,1-isomer.
Critical Application: Impurity Profiling Protocol
Context: DPG is a known impurity in guanidine-based pharmaceuticals (e.g., Metformin) and a leachable from rubber closures in parenteral drug products.[1] The HBr standard is used to validate "Absence of Impurity" at ppm levels.[1]
Objective: Quantify DPG impurity at <0.05% level relative to API.
1. Standard Preparation (Self-Validating Step):
Stock Solution: Weigh 29.2 mg DPG[1]·HBr (equiv. to 21.1 mg Free Base) into a 100 mL volumetric flask.[1] Dissolve in Methanol.[1] (Conc: 211 µg/mL as free base).[1]
Validation Check: Sonicate for 5 mins. Solution must be clear. If hazy, add 1% Formic Acid to ensure full dissociation.[1]
Siepmann, F. et al. (2018).Analytical methods for the determination of guanidine derivatives in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for guanidine HPLC methods).
Spectroscopic Characterization of Diphenylguanidine Hydrobromide & Derivatives
This guide provides an in-depth spectroscopic comparison of 1,3-Diphenylguanidine (DPG) , its Hydrobromide salt (DPG-HBr) , and relevant derivatives. Executive Summary & Nomenclature Correction Crucial Technical Note: Wh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic comparison of 1,3-Diphenylguanidine (DPG) , its Hydrobromide salt (DPG-HBr) , and relevant derivatives.
Executive Summary & Nomenclature Correction
Crucial Technical Note: While the user prompt specified "1,1-Diphenylguanidine," industrial and spectroscopic literature overwhelmingly correlates "DPG" and its hydrobromide salt (CAS 93982-96-8) with the 1,3-isomer (N,N'-Diphenylguanidine) . The 1,1-isomer (CAS 20277-92-3) is a rare structural isomer.
This guide focuses on the 1,3-isomer as the industry-standard "Diphenylguanidine" used in rubber vulcanization and perovskite solar cells.
A specific section (§2.[1][2]3) distinguishes the 1,1-isomer to prevent analytical confusion.
Core Value Proposition:
This guide delineates the spectroscopic signatures required to distinguish the free base (DPG) from its hydrobromide salt (DPG-HBr). Protonation of the imine nitrogen fundamentally alters the electron delocalization, resulting in diagnostic shifts in IR (wavenumber depression) and NMR (deshielding effects).
Chemical Identity & Structural Logic[4][5]
The Protonation Pathway
The conversion of DPG to DPG-HBr involves protonation of the imine nitrogen (
), forming a symmetrical guanidinium cation. This resonance-stabilized cation is the key to its stability and spectroscopic distinctiveness.
Figure 1: Reaction pathway showing the protonation of the imine nitrogen, leading to the resonance-stabilized guanidinium cation.
Physical Property Comparison
Property
1,3-Diphenylguanidine (Free Base)
1,3-Diphenylguanidine HBr (Salt)
CAS Number
102-06-7
93982-96-8
Appearance
White to cream powder
White crystalline powder
Melting Point
146–148 °C
158–160 °C
Solubility
Soluble in EtOH, CHCl3; Insoluble in H2O
Soluble in H2O, MeOH; Insoluble in non-polar solvents
1,1-Diphenylguanidine (CAS 20277-92-3): Both phenyl rings are attached to the same nitrogen.
Differentiation: In 1H NMR, the 1,1-isomer lacks the symmetry of the 1,3-isomer. The 1,3-isomer typically shows a single set of phenyl signals (due to rapid tautomerization or symmetry), whereas the 1,1-isomer would display distinct signals for the
protons versus the group.
Spectroscopic Comparison (Data & Analysis)
Vibrational Spectroscopy (FT-IR)
The most rapid method to distinguish the salt from the base is observing the
stretch and the ammonium region.
Functional Group
Free Base (DPG) Wavenumber (cm⁻¹)
Hydrobromide Salt (DPG-HBr) Wavenumber (cm⁻¹)
Mechanistic Insight
Stretch
3300–3500 (Sharp, distinct)
3100–3400 (Broadened)
H-bonding network with Br⁻ anion broadens peaks.
Ammonium Band
Absent
2700–3000 (Broad, Multiple)
Diagnostic "Salt Peak" arising from and overtones.
Imine
~1640–1660 (Strong)
~1610–1635 (Shifted/Mixed)
Protonation reduces double-bond character via delocalization.
Bend
~1500–1600
~1580–1610 (Intense)
"Guanidinium II" band; coupling of N-H deformation and C-N stretch.
Protocol Tip: Use KBr pellets rather than ATR for the salt to avoid pressure-induced shifts in the hygroscopic lattice.
Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural validation. The positive charge in the salt deshields nearby nuclei.
Solvent: DMSO-d6 (Recommended for solubility of both species).
Nucleus
Position
Free Base Shift ( ppm)
Salt Shift ( ppm)
Interpretation
H
N-H (Imine/Amine)
~5.0–6.0 (Broad, exchangeable)
~8.0–9.5 (Very Broad)
Acidic protons are heavily deshielded and exchange rapidly.
H
Ortho-Ar-H
7.10–7.20
7.30–7.45 (Downfield)
Cationic charge on nitrogen pulls electron density from the ring.
C
C=N (Guanidine)
~150–152
~154–156
Deshielding of the central carbon due to positive charge delocalization.
C
Ipso-Ar-C
~140–145
~135–138 (Upfield)
Counter-intuitive: Resonance often shields the ipso carbon in guanidinium salts.
UV-Vis Spectroscopy
Free Base:
~240–250 nm (Benzene-like ) and shoulder ~280 nm ().
Salt: The protonation of the lone pair on the imine nitrogen eliminates the
transition. The main band often undergoes a hypsochromic (blue) shift and hyperchromic effect (increased intensity) due to the symmetry of the guanidinium cation.
Experimental Protocols
Synthesis of DPG-HBr (Lab Scale)
This protocol ensures high-purity salt for spectroscopic standards.
Dissolution: Dissolve 10 mmol (2.11 g) of 1,3-Diphenylguanidine (Free Base) in 20 mL of hot Ethanol (60°C).
Acidification: Dropwise add 10.5 mmol of Hydrobromic acid (48% aq.) while stirring. The solution may warm slightly (exothermic).
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours. White needles should form.
Filtration: Filter the precipitate and wash with cold acetone (to remove unreacted acid/water).
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Yield Check: Expected MP: 158–160°C.
Analytical Workflow
Use this decision tree to identify unknown DPG samples.
Figure 2: Rapid identification workflow for distinguishing DPG free base from its salts.
Derivatives & Environmental Relevance
In drug development and environmental analysis, DPG derivatives are often screened for toxicity.
Chlorinated Derivatives: Reaction of DPG with chlorinated water (e.g., in water treatment) forms chlorinated guanidines (e.g., 1-(2,4-dichlorophenyl)-3-phenylguanidine).[1] These are spectroscopically distinct by the C-Cl stretch (600–800 cm⁻¹) in IR and the loss of aromatic proton symmetry in NMR.
Metal Complexes: DPG acts as a ligand. The "Salt" spectrum (HBr) serves as a proxy for the "Ligand" spectrum in metal complexes (e.g., Zn-DPG), as metal binding often mimics protonation shifts.
References
National Institute of Standards and Technology (NIST). Guanidine, N,N'-diphenyl- (1,3-Diphenylguanidine) Mass Spectrum & IR Data. Available at: [Link]
PubChem. N,N'-Diphenylguanidine Hydrobromide (CAS 93982-96-8) Compound Summary. Available at: [Link]
Sikdar, M. K., et al. (2023). Surface passivation of perovskite films using diphenylguanidine hydrobromide. ResearchGate. Available at: [Link]
Environment Canada. (2013). Screening Assessment for the Challenge: Guanidine, N,N'-diphenyl- (Diphenylguanidine). Available at: [Link][1][2][6][7]
Agilent Technologies. (2023).[1] Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water.[1] Available at: [Link]
Characterization & Performance Guide: Diphenylguanidine Hydrobromide Salts
Topic: Characterization of 1,1-Diphenylguanidine Hydrobromide Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Beyond the F...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Characterization of 1,1-Diphenylguanidine Hydrobromide Reaction Products
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Free Base
While 1,3-diphenylguanidine (DPG) is ubiquitous as a secondary accelerator in rubber vulcanization, its hydrobromide salt (DPG-HBr ) occupies a specialized, high-performance niche in electronic soldering fluxes and organocatalysis .
This guide objectively characterizes the reaction products of Diphenylguanidine with Hydrobromic acid (HBr). It contrasts the resulting salt's performance against the free base and the hydrochloride analogue, providing actionable data for formulation scientists.
Editorial Note on Isomerism:
Commercial "DPG" is almost exclusively 1,3-diphenylguanidine (
-diphenylguanidine). The prompt mentions "1,1-diphenylguanidine". While 1,1- (asymmetric) isomers exist, the industrial CAS 93982-96-8 and "DPG-HBr" literature predominantly refer to the 1,3-isomer salt . This guide characterizes the 1,3-diphenylguanidinium hydrobromide as the primary industrial product, while noting 1,1-isomer distinctions where relevant.
Chemical Identity & Reaction Mechanism
The formation of DPG-HBr is a classic Brønsted acid-base neutralization. The reaction is driven by the high basicity of the guanidine moiety (
), which readily accepts a proton from HBr.
Reaction Pathway
The protonation occurs at the imine nitrogen (
), resulting in a resonance-stabilized guanidinium cation. This stabilization is the key to the salt's thermal properties.
Figure 1: Reaction pathway for the synthesis of Diphenylguanidinium Bromide. The resonance stabilization of the resulting cation drives the reaction to completion.
Physicochemical Characterization
The conversion from free base to hydrobromide salt drastically alters the physical window of operation.
Comparative Properties Table
Property
DPG (Free Base)
DPG-HBr (The Product)
DPG-HCl (Alternative)
CAS Number
102-06-7
93982-96-8
55556-10-0
Molecular Weight
211.26 g/mol
292.18 g/mol
247.72 g/mol
Physical Form
White/Cream Powder
White Crystalline Powder
White Powder
Melting Point
146–148 °C
158–160 °C
~170 °C
Water Solubility
Slightly Soluble
Soluble (Ionic)
Soluble
Acidity (1% aq)
Alkaline (pH > 9)
Acidic (pH ~4-5)
Acidic
Thermal Decomp.
~170 °C
>200 °C (Stable)
>200 °C
Key Insight: The DPG-HBr salt has a higher melting point than the free base but a lower melting point than the hydrochloride analogue. This intermediate melting range (158–160 °C) is critical for solder paste formulations , where the activator must melt and become active just before the solder alloy reflows (typically 183–217 °C).
Performance Comparison: Applications
Application A: Solder Paste Flux Activator
In electronics manufacturing, DPG-HBr is used as a "latent acid" activator. It remains inert at room temperature (preventing paste curing) but releases active HBr at reflow temperatures to remove metal oxides.
VS. Organic Acids (e.g., Adipic Acid):
DPG-HBr: Provides stronger fluxing action due to halide release. Better for difficult surfaces (oxidized copper, nickel).
Organic Acids: Weaker, leave less residue, but often fail on heavily oxidized pads.
VS. DPG-HCl:
DPG-HBr: Bromide residues are generally considered less corrosive than chloride residues in long-term reliability tests (though both require cleaning in high-reliability classes). The HBr salt often exhibits better solubility in polar flux solvents (glycols) than the HCl salt.
Application B: Rubber Vulcanization
While DPG (base) is the accelerator, the salt form is occasionally encountered as a retarder or in specific acidic cure systems.
Mechanism: The salt effectively "locks" the amine functionality.
Performance:
Scorch Safety: DPG-HBr provides superior scorch safety (resistance to premature curing) compared to DPG free base because the active amine is only released upon thermal dissociation or reaction with basic metal oxides (ZnO).
Dissolve 7.23 g of DPG in 50 mL of warm Ethanol/Water (70:30 v/v) at 50°C. Ensure complete dissolution to avoid occlusions.
3. Reaction (Neutralization):
Add 48% HBr dropwise while monitoring pH.
Endpoint: Stop addition when pH reaches 4.0–5.0. The solution should remain clear.
Note: Excess acid will lead to hygroscopic impurities.
4. Crystallization:
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
White needle-like crystals should form.
5. Purification:
Filter the crystals using a Büchner funnel.
Wash with 10 mL of ice-cold ethanol to remove excess acid and unreacted base.
Recrystallize from hot ethanol if higher purity (>99.5%) is required for analytical standards.
6. Validation (Self-Check):
Melting Point Check: The product must melt sharply between 158–160°C. A broad range (<155°C) indicates retained solvent or unreacted DPG.
Silver Nitrate Test: Dissolve a small amount in water and add AgNO3. A pale yellow precipitate (AgBr) confirms the presence of bromide.
Scientific Integrity: Structural Analysis
To confirm the product identity beyond simple melting points, researchers utilize X-Ray Diffraction (XRD) and FTIR.
Crystal Structure: Diphenylguanidinium salts typically crystallize in monoclinic or orthorhombic systems. The protonation occurs at the imine nitrogen, allowing the cation to form extensive hydrogen-bonding networks with the bromide anion (
).
FTIR Signature:
Free Base: Strong
stretch at ~1630 cm⁻¹.
Hydrobromide Salt: The
peak shifts and broadens due to protonation and resonance. Look for the appearance of broad stretching bands in the 2800–3200 cm⁻¹ region, distinct from the sharp amine peaks of the free base.
Safety & Toxicology
Hazard: Like the parent DPG, the hydrobromide salt is toxic if swallowed and an irritant.
Environmental: DPG derivatives are known to form chlor/bromo-organics in wastewater treatment. Avoid release into drains.
Handling: Use a dust mask and nitrile gloves. The salt form is less volatile than the free base but more water-soluble, increasing bioavailability.
References
Chemical Identity & Properties
Source: ECHEMI. "N,N′-Diphenylguanidine hydrobromide SDS, 93982-96-8". Link
Flux Applications
Source: Google Patents. "Flux for solder paste, solder paste and solder bump...".[1] WO2012144855A2. Link
General DPG Characterization
Source: NIST WebBook. "Guanidine, N,N'-diphenyl-".[2][3][4][5][6] Link
Reaction Kinetics & Toxicity
Source: ResearchGate. "Chlorination and bromination of 1,3-diphenylguanidine...". Link
Synthesis Methodology (Analogous)
Source: PrepChem. "Synthesis of diphenyl-guanidine". Link
assessing the purity of synthesized 1,1-Diphenylguanidine;hydrobromide
This guide outlines a rigorous, multi-modal analytical strategy for assessing the purity of 1,1-Diphenylguanidine hydrobromide (1,1-DPG·HBr). Scientist's Note on Isomerism: It is critical to distinguish 1,1-Diphenylguani...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous, multi-modal analytical strategy for assessing the purity of 1,1-Diphenylguanidine hydrobromide (1,1-DPG·HBr).
Scientist's Note on Isomerism:
It is critical to distinguish 1,1-Diphenylguanidine (CAS 20277-92-3, a structural isomer often used in specific receptor ligand synthesis) from the more common industrial rubber accelerator, 1,3-Diphenylguanidine (CAS 102-06-7).[1] While many commercial "Diphenylguanidine" salts are the 1,3-isomer, this guide focuses on the specific 1,1-isomer requested, with protocols designed to validate both chemical purity and structural identity.
Part 1: Strategic Analysis & Impurity Profiling
To design an effective purity assessment, we must first understand the genesis of the molecule. Unlike the 1,3-isomer (synthesized from aniline and cyanogen halides), 1,1-Diphenylguanidine is typically synthesized by the guanylation of diphenylamine using cyanamide or S-methylisothiourea.
Detection: UV at 240 nm (Guanidine core) and 280 nm (Aromatic side chains).[1]
Sample Prep: Dissolve 10 mg 1,1-DPG·HBr in 10 mL 50:50 Water:Acetonitrile.
Performance Logic:
Diphenylamine (LogP ~3.[1]5) will elute significantly later than the protonated guanidine salt.[1] The 1,1-isomer typically elutes slightly earlier than the 1,3-isomer due to the disruption of symmetry and hydrogen bonding capability in the solvated state.
While HPLC measures organic purity, it does not confirm the salt stoichiometry.[1] An argentometric titration quantifies the bromide counter-ion, ensuring the product is the hydrobromide salt and not the free base or hydrochloride.
Protocol:
Dissolution: Dissolve 150 mg of dried sample in 50 mL of deionized water. Add 5 mL of 2M Nitric Acid (HNO₃).[1]
Titrant: 0.1 N Silver Nitrate (AgNO₃), standardized against NaCl.
Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode or a silver billet electrode.
Procedure: Titrate slowly with stirring. Record the potential (mV) and determine the endpoint using the first derivative (
).
Calculation:
Where MW of 1,1-Diphenylguanidine HBr ≈ 292.17 g/mol .[1]
This is the only self-validating method to definitively rule out the 1,3-isomer.[1]
Diagnostic Signals (DMSO-d6):
1,1-Diphenylguanidine: The two phenyl rings are attached to the same nitrogen.[1] You will observe a distinct integration pattern for the guanidine protons: a broad singlet for the
1,3-Diphenylguanidine: The molecule is symmetric.[1][2][3] The protons on the nitrogens often appear as a single averaged signal or two equivalent signals depending on exchange rates, but the aromatic region will show symmetry not present in the 1,1-isomer's hindered rotation environment.
Part 3: Comparative Analysis Guide
Feature
HPLC (UV-Vis)
Potentiometric Titration
1H-NMR
Primary Target
Organic Impurities (DPA, Isomers)
Salt Stoichiometry (Br⁻ content)
Molecular Structure (Isomer ID)
Sensitivity (LOD)
High (< 0.05%)
Moderate (~0.5%)
Low (~1-2%)
Specificity
Excellent (Separates congeners)
Specific to Halides only
Absolute for Structure
Cost/Run
Moderate
Low
High
Throughput
20-30 min/sample
10 min/sample
15 min/sample
Limitation
Requires reference standards
Cannot detect organic impurities
Expensive instrumentation
Part 4: Analytical Workflow Diagram
The following decision tree illustrates the logical flow for releasing a batch of 1,1-DPG·HBr for drug development use.[1]
Caption: Analytical decision tree ensuring structural identity (NMR), organic purity (HPLC), and salt stoichiometry (Titration).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14657, 1,1-Diphenylguanidine.[1] Retrieved from [Link][1]
Li, Z. M., & Kannan, K. (2023). Determination of 1,3-Diphenylguanidine... in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.[1][4] Environmental Science & Technology.[1] (Methodology adapted for HPLC conditions). Retrieved from [Link][1]
European Chemicals Agency (ECHA). Substance Information: 1,3-Diphenylguanidine.[1][5] (Cited for comparative impurity profiling of the 1,3-isomer).[1] Retrieved from [Link][1]
Comparative Toxicity Guide: 1,1-Diphenylguanidine Hydrobromide & Related Guanidines
The following guide provides an in-depth comparative analysis of 1,1-Diphenylguanidine Hydrobromide, focusing on its toxicological profile relative to its widely used isomer (1,3-Diphenylguanidine) and other guanidine de...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth comparative analysis of 1,1-Diphenylguanidine Hydrobromide, focusing on its toxicological profile relative to its widely used isomer (1,3-Diphenylguanidine) and other guanidine derivatives.
Executive Summary & Chemical Identity
Target Compound: 1,1-Diphenylguanidine Hydrobromide (1,1-DPG·HBr)
Primary Comparator: 1,3-Diphenylguanidine (1,3-DPG) – The Industry Standard
Secondary Comparators: Guanidine HCl, Chlorinated DPG Derivatives
Scientific Context:
While 1,3-Diphenylguanidine (DPG) is a ubiquitous rubber vulcanization accelerator with extensive toxicological data, its isomer 1,1-Diphenylguanidine is less common. In physiological environments (pH 7.4), the hydrobromide salt dissociates rapidly into the diphenylguanidinium cation and bromide anion. Therefore, the toxicity profile of 1,1-DPG·HBr is driven primarily by the lipophilic guanidinium cation.
Due to the scarcity of direct experimental data for the 1,1-isomer, this guide utilizes Read-Across Methodology (a standard regulatory toxicology approach defined by ECHA and EPA), inferring toxicity endpoints from the structurally analogous 1,3-DPG while accounting for differences in steric hindrance and metabolic stability.
Chemical Structure & Dissociation Logic (DOT Visualization)
Figure 1: Structural relationship and physiological dissociation pathway. The toxicity is driven by the cationic species formed upon dissolution.
Comparative Performance & Toxicity Profile
The following table synthesizes experimental data for 1,3-DPG (the reference standard) and projects values for 1,1-DPG·HBr based on Structure-Activity Relationships (SAR).
The "Salt Effect": The Hydrobromide salt increases water solubility compared to the free base, potentially accelerating initial bioavailability in aquatic environments. However, the molecular weight correction means 1 mg of the salt contains only ~72% of the active toxicophore compared to 1 mg of the free base.
Reproductive Toxicity (Category 1B): 1,3-DPG is a known reproductive toxicant, causing implantation loss and reduced fetal weight. Due to the shared guanidine core, 1,1-DPG must be handled as a potential reproductive hazard until specific data proves otherwise.
Mitochondrial Toxicity: Both isomers act as lipophilic cations. They can penetrate the mitochondrial inner membrane, disrupting the electrochemical gradient (proton leak), leading to ATP depletion and cell death.
Mechanistic Pathways of Toxicity
Understanding why these compounds are toxic is crucial for designing safer experiments. The primary mechanism involves Oxidative Stress and Mitochondrial Dysfunction .
Figure 2: Mechanistic pathway showing how lipophilic guanidines target mitochondria, generating Reactive Oxygen Species (ROS) that lead to cytotoxicity.
Experimental Protocols for Validation
To objectively assess the toxicity of 1,1-DPG·HBr versus its analogs, the following self-validating protocols are recommended.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the IC50 value in mammalian cells (e.g., HepG2 or CHO).
Preparation:
Dissolve 1,1-DPG[3]·HBr in DMSO to create a 100 mM stock.
Prepare serial dilutions in culture medium (0.1 µM to 1000 µM).
Control: Include 1,3-DPG (Positive Control) and Vehicle (0.1% DMSO).
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.
Exposure: Treat cells with compound dilutions for 24h and 48h.
Quantification:
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
Solubilize formazan crystals with DMSO.
Read absorbance at 570 nm.
Validation Check: The IC50 for 1,3-DPG should fall between 50–150 µM . If >500 µM, check cell line sensitivity.
Figure 3: Workflow for the Fish Embryo Toxicity (FET) test, highlighting the critical pH neutralization step for hydrobromide salts.
References
National Toxicology Program (NTP). NTP Toxicity Report Number 42: Toxicity Studies of 1,3-Diphenylguanidine. U.S. Department of Health and Human Services.
Marques dos Santos, M., et al. (2022). Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine.[2] Science of The Total Environment.[8][9]
Environment Canada & Health Canada. Screening Assessment for the Challenge: Guanidine, N,N'-diphenyl-.[5][10]
Sieira, B., et al. (2020). Cytotoxicity of 1,3-diphenylguanidine and its chlorination byproducts. Environmental Science & Technology.
Publish Comparison Guide: Alternatives to 1,1-Diphenylguanidine (DPG) Catalysts
This guide provides an in-depth technical comparison of alternatives to 1,1-Diphenylguanidine (DPG) and its hydrobromide salt (DPG·HBr ). While DPG·HBr is utilized in specific niche applications (e.g., solid-state phase...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of alternatives to 1,1-Diphenylguanidine (DPG) and its hydrobromide salt (DPG·HBr ).
While DPG·HBr is utilized in specific niche applications (e.g., solid-state phase transition studies, buffered organocatalysis), the primary industrial and research driver for replacement is the toxicity of the parent DPG moiety—specifically its degradation into carcinogenic aniline and its classification as a reproductive toxin (Repr. 2) under REACH regulations.
This guide focuses on the two dominant application fields: Ring-Opening Polymerization (ROP) of cyclic esters (e.g., PLA synthesis) and Rubber Vulcanization (specifically silica-filled compounds).
Executive Summary: The "Aniline Problem"
1,1-Diphenylguanidine (DPG) has long been the "workhorse" secondary accelerator in silica tires and a versatile organocatalyst in polymer synthesis. Its efficacy stems from its dual nature: it acts as a Brønsted base (facilitating deprotonation) and a Hydrogen-bond donor (activating monomers/silanols).
However, DPG releases aniline upon thermal decomposition. The "Hydrobromide" salt (DPG·HBr) is often employed in academic ROP studies to create buffered catalytic systems (e.g., DPG + DPG·HBr) that modulate proton transfer. Replacing this system requires a catalyst that mimics this dual activation capability without the toxic byproducts.
Application A: Ring-Opening Polymerization (ROP)
Target: Synthesis of Polylactide (PLA) and Polycaprolactone (PCL).[1]
In ROP, DPG is often used as a hydrogen-bonding organocatalyst. The DPG[2][3][4]·HBr salt is sometimes added to stabilize the transition state or buffer the reaction. Alternatives must match the control (low Polydispersity Index, PDI) and rate of guanidines.
Top Alternatives
Catalyst Class
Specific Alternative
Mechanism
Key Advantage
Key Limitation
Amidine Bases
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Nucleophilic / H-bond
"Goldilocks" Control: Excellent PDI (<1.1) and moderate rate.
Slower than TBD; can cause epimerization at high temps.
Insight:DBU is the direct replacement for DPG when precision (low PDI) is required. Zn-Guanidines are the superior choice for industrial speed combined with biocompatibility, outperforming even the industry standard Sn(Oct)₂.
Experimental Protocol: DBU-Catalyzed ROP of L-Lactide
Objective: Synthesize PLA with PDI < 1.1 using a safe DPG alternative.
Catalysis: Add DBU (10.5 µL, 0.07 mmol, 0.5 eq vs Initiator). Note: DPG usually requires 1.0–2.0 eq; DBU is more active.
Reaction: Stir at 25°C. Monitor conversion via ¹H NMR (methine quartet shift from 5.0 ppm to 5.2 ppm).
Termination: Quench with Benzoic Acid (excess) after 30 mins.
Purification: Precipitate into cold methanol. Dry in vacuo.[5]
Mechanistic Visualization (ROP)
The following diagram contrasts the "Dual Activation" of DPG/TBD with the mechanism of DBU.
Caption: DPG and TBD activate both the monomer and alcohol via H-bonding (Green), while DBU primarily activates the alcohol via deprotonation (Red), leading to different kinetic profiles.
In silica tires, DPG acts as a secondary accelerator and a silanization catalyst . It helps the silane coupling agent (e.g., TESPT) react with the silica surface.[4][6] The DPG[2][3]·HBr salt is irrelevant here; the free base is the active species.
Top Alternatives
Alternative
Chemical Name
Mechanism
Performance vs. DPG
DTP
Zinc Dithiophosphates
Sulfur Donor + Accelerator
Better Reversion Resistance: Faster cure, no aniline generation.
Safe Amines
Quinuclidine / Alkyl Amines
High pKa Base (>11)
High Efficiency: Matches DPG's silanization rate; lower toxicity.
TBzTD
Tetrabenzylthiuram disulfide
Sulfur Donor
Nitrosamine-Free: Safer than DPG, but slower silanization.
Comparative Performance Data (Silica-Filled NR/SBR)
Insight:DTP is the preferred industrial alternative. It not only eliminates aniline but also prevents "reversion" (degradation of the rubber network) at high temperatures, a common defect with DPG.
Experimental Protocol: Silica Silanization & Cure
Objective: Evaluate DTP as a DPG replacement in Green Tire treads.
quantitative analysis of 1,1-Diphenylguanidine;hydrobromide in a reaction mixture
Executive Summary In the synthesis of guanidine-functionalized pharmaceuticals and rubber accelerators, 1,1-Diphenylguanidine (DPG) often exists as a hydrobromide salt ( ). Quantifying this specific salt form within a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of guanidine-functionalized pharmaceuticals and rubber accelerators, 1,1-Diphenylguanidine (DPG) often exists as a hydrobromide salt (
). Quantifying this specific salt form within a crude reaction mixture presents a distinct analytical challenge: the matrix often contains unreacted starting materials, inorganic salts, and organic byproducts that interfere with standard assays.
This guide objectively compares the two dominant methodologies for this analysis:
High-Performance Liquid Chromatography (HPLC-UV/MS): The gold standard for specificity in complex matrices.
Potentiometric Titration (Non-Aqueous/Alkalimetric): The traditional robust method for bulk purity, often misapplied to reaction mixtures.
Key Finding: While Titration offers high precision (<0.5% RSD) for isolated raw materials, HPLC is the mandatory choice for reaction mixtures due to its ability to resolve the DPG cation from matrix interferences that cause gross errors in titrimetric endpoints.
Part 1: The Analytical Challenge
The analyte, 1,1-Diphenylguanidine Hydrobromide (DPG-HBr) , possesses dual characteristics that complicate analysis:
The Guanidine Core: Highly basic (
), leading to peak tailing on standard silica columns due to silanol interactions.
The Hydrobromide Counter-ion: Makes the molecule a salt, increasing water solubility but requiring specific buffering to maintain a single ionization state during chromatography.
In a reaction mixture, you are rarely measuring pure DPG-HBr. You are distinguishing it from:
Free aniline (degradation product).
Cyanogen bromide (starting material).
Inorganic bromide salts (LiBr, NaBr).
Part 2: Method A – HPLC-UV (The Specificity Solution)
Best For: In-process controls (IPC), reaction monitoring, and trace impurity analysis.
The Mechanistic Approach
To successfully chromatograph DPG, we must suppress the secondary interactions between the basic nitrogen and the column silanols. This is achieved not by high pH (which risks silica dissolution) but by using a chaotropic buffer or an ion-pairing agent at acidic pH.
Validated Protocol
Column: C18 End-capped (e.g., Agilent Poroshell 120 EC-C18 or equivalent), 4.6 x 100 mm, 2.7 µm.
Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.5 (adjusted with Formic Acid).
0-2 min: 10% B (Isocratic hold to elute polar salts).
2-10 min: Linear ramp to 60% B.
10-12 min: Wash at 90% B.
Why this works: The acidic pH (3.5) ensures the guanidine moiety remains fully protonated (
). The ammonium ions in the buffer compete with the analyte for active silanol sites, sharpening the peak shape.
Experimental Workflow Diagram
Figure 1: HPLC workflow ensuring removal of particulates and consistent ionization of the guanidine moiety.
Part 3: Method B – Potentiometric Titration (The Bulk Solution)
Best For: Assay of isolated, purified DPG-HBr (Raw Material Testing). Not recommended for Reaction Mixtures.
The Mechanistic Approach
Since DPG-HBr is the salt of a weak base and a strong acid, it acts as a weak acid in non-aqueous solvents. We can titrate the protonated guanidinium cation (
) using a strong base in an organic solvent.
Protocol (Alkalimetric in Ethanol)
Solvent: Ethanol (96%) or Acetone/Water mix.
Titrant: 0.1 N Sodium Hydroxide (NaOH) or Tetrabutylammonium Hydroxide (TBAH).
Electrode: Glass pH combination electrode (calibrated for non-aqueous use).
Reaction:
Critical Limitation: In a reaction mixture, any other acidic species (unreacted organic acids, ammonium byproducts) or buffering salts will consume the titrant, leading to positive bias . Conversely, free amines will alter the initial potential, obscuring the endpoint.
Part 4: Comparative Analysis
The following data summarizes a head-to-head comparison of a spiked reaction mixture containing 5% DPG-HBr, 2% Aniline, and 10% Inorganic Salts.
Metric
HPLC-UV (Method A)
Potentiometric Titration (Method B)
Specificity
High. Resolves DPG from Aniline and salts.
Low. Aniline and acidic impurities interfere.
Linearity ()
> 0.999 (0.05 – 100 µg/mL)
N/A (Method failed in mixture)
Accuracy (Recovery)
98.5% ± 1.2%
145% (Gross Overestimation)
Limit of Quantitation
0.05 µg/mL
~1000 µg/mL (1 mg/mL)
Throughput
15 min / sample
5-10 min / sample
Cost per Analysis
High (Solvents, Columns)
Low (Reagents)
Decision Logic Diagram
Figure 2: Decision matrix for selecting the analytical method based on sample purity and complexity.
Part 5: Expert Recommendations
For Reaction Monitoring: Do not attempt titration. The presence of free HBr or other amine salts will render the potentiometric endpoint uninterpretable. Use the HPLC method described in Section 2.2.
Handling Tailing: If the DPG peak tails significantly (
) on your HPLC, increase the buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) to the mobile phase to block silanols (ensure column pH compatibility).
Salt Verification: If you must confirm the stoichiometry of the HBr salt specifically (and not just the DPG content), use Argentometric Titration (AgNO3 titrant) to measure the Bromide content separately, then correlate with the HPLC DPG value.
References
Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Retrieved from [Link]
Li, Z-M., et al. (2023).[3][4] "Determination of 1,3-Diphenylguanidine... in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry." Environmental Science & Technology. Retrieved from [Link]
Matmour, D., et al. (2023).[5][6][7][8] "Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API." RHAZES: Green and Applied Chemistry. Retrieved from [Link]
The following guide details the technical protocols for the safe handling and disposal of 1,1-Diphenylguanidine Hydrobromide (CAS: 93982-96-8).[1] This document is structured for immediate operational application . It by...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical protocols for the safe handling and disposal of 1,1-Diphenylguanidine Hydrobromide (CAS: 93982-96-8).[1]
This document is structured for immediate operational application . It bypasses generic advice to focus on the specific physicochemical behavior of guanidine salts and the regulatory imperatives of managing brominated organic waste.
Part 1: Executive Safety & Chemical Profile
Immediate Action Directive:
Spill Response: Do NOT wash down the drain.[2] This compound is acutely toxic to aquatic life.[2][3][4]
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
Incompatibility: Segregate strictly from strong oxidizing agents (e.g., permanganates, perchlorates) and strong bases .
Physicochemical Characterization
Understanding the chemical nature of the waste is the first step in safe disposal. 1,1-Diphenylguanidine Hydrobromide is the salt of a weak base (diphenylguanidine) and a strong acid (hydrobromic acid).
Property
Specification
Operational Implication
CAS Number
93982-96-8
Use for waste manifesting and inventory tracking.
Physical State
White Crystalline Solid
Dust generation is a primary inhalation risk during transfer.
Solubility
Moderate in water; Soluble in polar organics
Critical: Neutralization with base (e.g., NaOH) releases the free base (Diphenylguanidine), which is water-insoluble and will precipitate as a sticky sludge, complicating disposal.
Acidity
Acidic in aqueous solution
Corrosive to carbon steel; store in glass or HDPE.
Requires "Blue" (Health) and "Environmentally Hazardous" labeling.
Part 2: Pre-Disposal Logistics & Segregation
As a Senior Application Scientist, I emphasize that segregation is not just a rule—it is a chemical necessity. Improper mixing of this salt can generate toxic byproducts or unmanageable precipitates.
Segregation Protocols
Do Not Mix with Oxidizers: Guanidine derivatives can form nitrogen oxides (NOx) or explosive intermediates when contacted with strong oxidizers.
Do Not Mix with Strong Bases: Adding Sodium Hydroxide (NaOH) or bleach will strip the hydrobromide, precipitating the free guanidine base. This creates a biphasic waste stream (solid sludge + liquid) that many waste haulers will reject or charge a premium to handle.
Halogenated Waste Stream: Because this compound contains Bromine , it must often be classified as Halogenated Organic Waste . Do not mix with non-halogenated solvents if your facility separates them, as halogenated disposal is significantly more expensive and requires specific incineration parameters to prevent dioxin/furan formation.
Packaging Requirements
Solid Waste: Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.
Liquid Waste: Collect in amber glass or HDPE carboys.
Labeling: Must be clearly labeled "Hazardous Waste - Toxic, Irritant, Halogenated."
Part 3: Disposal Workflows (Step-by-Step)
Scenario A: Disposal of Solid Reagent (Pure or Expired)
Step 1: Don PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a P95/P100 dust mask if outside a fume hood.
Step 2: Transfer the solid directly into a dedicated Solid Hazardous Waste Container .
Step 3: Do not dissolve in solvent "just to get rid of it." Disposing of solids is generally cheaper and safer than creating large volumes of liquid waste.
Step 4: Seal container and affix a hazardous waste tag listing "1,1-Diphenylguanidine Hydrobromide."
Scenario B: Disposal of Aqueous/Solvent Mother Liquors
Step 1: Check pH. If acidic (likely), do not neutralize unless required by your specific waste facility.
Step 2: If the solvent is organic (e.g., methanol, DMSO), pour into the Halogenated Organic Solvent waste stream.
Step 3: If the solvent is water-based:
Do NOT pour down the sink.
Collect in a carboy labeled "Aqueous Waste with Toxic Organic Salt."
Add a stabilizer (like a small amount of compatible solvent) only if required to keep it in solution, but generally, aqueous waste should be kept separate to allow for water treatment/incineration off-site.
Part 4: Visualized Decision Logic
The following diagram illustrates the decision matrix for disposing of 1,1-Diphenylguanidine Hydrobromide, ensuring compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of 1,1-Diphenylguanidine Hydrobromide waste streams.
Part 5: Regulatory & Compliance Framework
RCRA Considerations (USA)
While 1,1-Diphenylguanidine Hydrobromide is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists [1], it must be characterized by the generator.
Characteristic of Toxicity: Due to its aquatic toxicity and potential for irritation, it is standard industry practice to manage it as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).
Best Practice: Treat as fully regulated hazardous waste. Do not attempt to declassify it as "non-hazardous" trash.
European Waste Catalogue (EWC)
For operations in the EU/UK:
Code 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.
References
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70676, 1,3-Diphenylguanidine (Parent Compound).[Link]
ECHA (European Chemicals Agency). Substance Information: 1,3-diphenylguanidine.[5] (Provides aquatic toxicity data relevant to the salt). [Link]
Personal Protective Equipment (PPE) & Handling Guide: 1,1-Diphenylguanidine Hydrobromide
Executive Safety Summary 1,1-Diphenylguanidine Hydrobromide (DPG-HBr) presents a dual-hazard profile: the systemic toxicity associated with the guanidine pharmacophore (potential reproductive toxicity and acute irritatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
1,1-Diphenylguanidine Hydrobromide (DPG-HBr) presents a dual-hazard profile: the systemic toxicity associated with the guanidine pharmacophore (potential reproductive toxicity and acute irritation) and the corrosive/irritant potential of the hydrobromide salt .
While specific Safety Data Sheets (SDS) for the hydrobromide salt are often limited compared to the parent base (1,3-Diphenylguanidine, CAS 102-06-7), scientific prudence dictates adopting the "Worst-Case" safety posture. We must treat this compound as a Suspected Reproductive Toxin (Category 2) and a Severe Eye/Skin Irritant .
Core Directive: All handling of dry powder must occur within a certified Chemical Fume Hood. Dermal contact must be strictly prevented to mitigate potential systemic absorption.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the mechanism of injury.
Hazard Class
Primary Risk Factor
Mechanism of Action
Reproductive Toxicity
Systemic Absorption
Guanidine derivatives (e.g., 1,3-DPG) are classified as H361f (Suspected of damaging fertility).[1][2][3] The lipophilic phenyl rings facilitate dermal penetration.
Acute Irritation
Skin/Eye Contact
The hydrobromide salt can hydrolyze in moisture (sweat/tears) to release acidic protons, causing severe irritation or burns (H314/H319 ).
Physical Hazard
Dust Dispersion
As a crystalline solid, electrostatic charging can disperse fine particulates, creating an inhalation hazard (H335 ).
Environmental
Aquatic Toxicity
Toxic to aquatic life with long-lasting effects (H411 ).[1][2][3][4][5] All waste must be sequestered.
PPE Specification Matrix
This matrix is designed to create a redundant barrier system . Do not deviate from these specifications without a documented risk assessment.
Protection Zone
Recommended Equipment
Technical Specification & Rationale
Hand Protection (Primary)
Double Nitrile Gloves
Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color for contrast).Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (Extended Cuff).Rationale:[6] Guanidines can permeate thin rubber. Double gloving provides >480 min breakthrough time and visual breach detection.
Eye & Face
Chemical Splash Goggles
Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses are insufficient. The hydrobromide salt dust can bypass side shields, reacting with ocular moisture to cause acidic corneal damage.
Respiratory
Engineering Control (Primary)
Fume Hood: Face velocity 80–100 fpm.Respirator (Secondary): If hood is unavailable (NOT recommended), use N95 or P100 particulate respirator.
Body
Lab Coat (High-Neck)
Material: Poly-cotton blend or Tyvek (if handling >10g).Rationale: Must cover the suprasternal notch to prevent dust settling on the neck/collarbone area.
Operational Protocol: The "Clean-Dirty" Line
This protocol establishes a self-validating workflow to prevent cross-contamination.
Phase 1: Preparation (The "Clean" Zone)
Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the working height.
Weighing: Use an anti-static gun if available. DPG salts are prone to static cling. Weigh inside the hood. If the balance is outside, use a closed transfer vessel.
Solubilization: Add solvent slowly. Hydrobromide salts may exhibit a mild exotherm or pH drop upon dissolution.
Spill Management: If powder spills in the hood, do not blow it . Cover with a wet paper towel (solvent-dampened) to prevent aerosolization, then wipe up.
Phase 3: Doffing & Exit (The Decontamination Loop)
Outer Glove Removal: Remove outer gloves inside the fume hood. Dispose of them as solid hazardous waste immediately.
Inspection: Inspect inner gloves for discoloration or tears.
Wash: Wash hands with inner gloves on to remove invisible residues, then remove inner gloves.
Final Wash: Wash bare hands with soap and water (20 seconds).
Visualization: Safety Decision Logic
The following diagram illustrates the decision hierarchy for handling DPG-HBr, prioritizing engineering controls over PPE.
Caption: Operational hierarchy for DPG-HBr handling. Note that respiratory PPE is a fallback, not a primary control for powder handling.
Waste Disposal & Emergency Procedures
Disposal:
1,1-Diphenylguanidine derivatives are toxic to aquatic life.[3][7]
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Toxic Solid (Guanidine Derivative)."
Liquid Waste: Do not pour down the drain. Collect in a carboy labeled "Organic Waste + Toxic."
Emergency Response:
Eye Contact: Flush immediately for 15 minutes. The HBr component requires immediate dilution to prevent acidic corneal etching.
Skin Contact: Wash with soap and water.[2][4] Do not use solvent (ethanol/acetone) on skin, as this may enhance absorption of the phenylguanidine moiety.
References
European Chemicals Agency (ECHA). Substance Information: 1,3-Diphenylguanidine (CAS 102-06-7). (Used as primary toxicity proxy for the diphenylguanidine class).
[Link]
PubChem. Compound Summary: 1,3-Diphenylguanidine Safety and Hazards. National Library of Medicine.[9]
[Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances (29 CFR 1910.1450).
[Link]